Pyrimidine-5-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-5-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-1-5-3-6-2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHIWANQNOGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405770 | |
| Record name | 5-PYRIMIDINETHIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29878-64-6 | |
| Record name | 5-PYRIMIDINETHIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrimidine 5 Thiol and Its Derivatives
Direct Synthesis Approaches to the Pyrimidine-5-thiol Nucleus
Direct introduction of a thiol group onto a pre-existing pyrimidine (B1678525) ring at the C-5 position is a targeted but less common approach. The C-5 position of the pyrimidine ring is generally less reactive towards nucleophiles compared to the C-2, C-4, and C-6 positions, which are more electron-deficient. wikipedia.org However, specific strategies have been developed to achieve this functionalization.
One viable method involves the use of palladium-catalyzed cross-coupling reactions. For instance, a 5-bromopyrimidine (B23866) nucleoside can be coupled with an alkyl thiol, such as butyl 3-mercaptopropionate (B1240610), to introduce the sulfur functionality at the C-5 position. nih.gov This approach provides a general and efficient route to 5-S-functionalized pyrimidine nucleosides. nih.gov Another strategy involves the copper-catalyzed direct C-H thiolation of uracil (B121893) derivatives at the C-5 position using disulfides as the thiolating agent. researchgate.net This method is noted for its simple procedures and high regioselectivity. researchgate.net Additionally, the synthesis of 2,4-diamino-6-chlorothis compound has been reported, which can then be used as a building block for more complex structures. researchgate.net
Cyclocondensation Reactions for Pyrimidine Thiol Scaffolds
A more prevalent strategy for synthesizing pyrimidine thiols involves constructing the heterocyclic ring from acyclic precursors, a method known as cyclocondensation. This approach allows for the incorporation of the thiol or a precursor group during the ring-forming process.
Reactions Involving Thiourea (B124793) and Related Sulfur-Containing Precursors
Thiourea is a cornerstone reagent for the synthesis of pyrimidine derivatives, acting as a source of the N-C-N fragment with an attached sulfur atom. wikipedia.org The classical Biginelli reaction and its variations often employ thiourea or its derivatives to produce dihydropyrimidinethiones, which are valuable precursors.
A common method involves the condensation of thiourea with a β-dicarbonyl compound or its equivalent. wikipedia.org For example, chalcones (α,β-unsaturated ketones) can be reacted with thiourea in the presence of a base to yield 4,6-disubstituted pyrimidine-2-thiols. biust.ac.bwijpsonline.com Similarly, the reaction of pentan-2,4-dione, thiourea, and an aromatic aldehyde can produce 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives. ijnc.ir These pyrimidine-2-thiones can then potentially be further functionalized to introduce a thiol at the 5-position, although direct synthesis of 5-thiols via this route is less straightforward.
The following table summarizes representative examples of pyrimidine thiol synthesis using thiourea.
| Starting Materials | Catalyst/Conditions | Product | Ref |
| Chalcone, Thiourea | NaOH, Ethanol, Reflux | 4,6-Disubstituted pyrimidine-2-thiol (B7767146) | ijpsonline.com |
| Pentan-2,4-dione, Thiourea, Aromatic aldehyde | Ionic liquid | 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione | ijnc.ir |
| (2E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, Thiourea | Acetic acid, 1,4-Dioxane, Reflux | 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | heteroletters.org |
Multi-Component Reactions for Diverse Pyrimidine Thiol Architectures
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step and have been successfully applied to the synthesis of diverse pyrimidine structures. acs.org These reactions often involve the condensation of three or more starting materials to form the pyrimidine core.
For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can yield pyrimidine-5-carbonitrile derivatives. growingscience.com While this example does not directly yield a thiol, the methodology can be adapted. A notable MCR for synthesizing pyranopyrimidines involves the reaction of barbituric acid (or thiobarbituric acid), malononitrile, and aryl aldehydes. rsc.org Using thiobarbituric acid in this reaction directly incorporates a sulfur atom into the pyrimidine ring. Another powerful MCR involves the reaction of 1,3-indanedione, an aromatic aldehyde, 5-amino-4H-1,2,4-triazol-3-thiol, and phenacyl bromide to create complex thioalkylated 1,2,4-triazolo[1,5-a]pyrimidines. bohrium.com
Derivatization Strategies of this compound and Related Thiopyrimidines
Once the pyrimidine thiol scaffold is obtained, the nucleophilic thiol group serves as a versatile handle for further structural modifications. Common derivatization strategies include S-alkylation to form thioethers and annulation reactions to construct fused heterocyclic systems.
S-Alkylation and Thioether Formation
The sulfur atom of a pyrimidine thiol is highly nucleophilic and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to form stable thioethers. wikipedia.orgacsgcipr.orgmasterorganicchemistry.com This reaction is a fundamental transformation for modifying the properties of the parent thiol.
For example, 4,6-disubstituted pyrimidine-2-thiols can be reacted with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous sodium carbonate to yield the corresponding ethyl [(4,6-disubstituted pyrimidine-2-yl)thio]acetates. ijpsonline.com Similarly, 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes esterification with ethyl chloroacetate to give the S-alkylated product. ekb.eg This S-alkylation is often a key step in the synthesis of more complex fused systems. ijnc.irnih.gov
The table below provides examples of S-alkylation reactions on pyrimidine thiols.
| Pyrimidine Thiol Substrate | Alkylating Agent | Conditions | Product | Ref |
| 4,6-Disubstituted pyrimidine-2-thiol | Ethyl chloroacetate | Anhydrous Na2CO3, Reflux | Ethyl [(4,6-disubstituted pyrimidine-2-yl)thio]acetate | ijpsonline.com |
| 4-(4-Chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Ethyl chloroacetate | - | 2-((4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate | ekb.eg |
| 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione | Various alkyl halides | Et3N, Acetonitrile | 2-(Alkylthio)-5-chloro-7-methylthiazolo[4,5-d]pyrimidine | d-nb.info |
Annulation Reactions Forming Fused Pyrimidine Thiol Systems (e.g., Thiazolopyrimidines, Pyrazolo[1,5-a]pyrimidines)
The pyrimidine thiol moiety is an excellent precursor for annulation reactions, where an additional ring is fused onto the pyrimidine core. This leads to the formation of important bicyclic and polycyclic heterocyclic systems.
Thiazolopyrimidines: These fused systems are commonly synthesized from pyrimidine thiol precursors. One approach involves the reaction of a pyrimidine-2-thione with an α-halo ketone or ester, followed by intramolecular cyclization. For instance, dihydropyrimidinethiones react with ethyl bromoacetate, leading to an initial S-alkylation followed by a condensation/cyclization sequence to yield thiazolo[3,2-a]pyrimidines. ijnc.ir Another method involves the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid. nih.gov The reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide can also lead to a thiazolo[4,5-d]pyrimidine-2(3H)-thione. d-nb.info
Pyrazolo[1,5-a]pyrimidines: The synthesis of this scaffold often involves the cyclocondensation of 3-aminopyrazole (B16455) derivatives with β-dicarbonyl compounds or their equivalents. d-nb.infonih.govnih.govresearchgate.net While not always starting from a pre-formed pyrimidine thiol, the strategies highlight the construction of fused pyrimidine systems. For example, 3-aminopyrazole can react with isoflavones under different conditions (microwave vs. conventional heating) to chemoselectively produce different isomers of diarylpyrazolo[1,5-a]pyrimidines. nih.gov A one-pot, four-component synthesis involving 5-amino-4H-1,2,4-triazol-3-thiol demonstrates the direct construction of complex fused systems like indeno[1,2-d] ijnc.irvulcanchem.comekb.egtriazolo[1,5-a]pyrimidines. bohrium.com
Introduction of Diverse Functional Groups at Pyrimidine Ring Positions (e.g., 2, 4, 6 positions)
A common approach involves the use of pre-functionalized pyrimidine precursors. For instance, 2-chloropyrimidine (B141910) or 2-halo-6-methylpyrimidine derivatives can undergo nucleophilic substitution with thiols to introduce a thiol group at the 2-position. Similarly, the 4-position can be functionalized by reacting 4-chloropyrimidine (B154816) derivatives with thiourea, followed by hydrolysis to yield the 4-thiol. Direct thiolation of 4-keto or 4-oxo pyrimidine intermediates using reagents like Lawesson's reagent is another viable method.
Furthermore, multi-component reactions offer an efficient route to highly substituted pyrimidines. For example, the Biginelli reaction, a one-pot condensation of a β-ketoester, an aldehyde, and thiourea, can be employed to synthesize pyrimidine-thiol derivatives with various substituents at the 4 and 6 positions. ekb.eg Modifications to this reaction allow for the introduction of a wide array of functional groups.
Recent studies have focused on creating novel pyrimidine derivatives with specific functionalities to target biological pathways. For example, 4,6-diaryl pyrimidine derivatives have been synthesized with the aim of developing antiproliferative agents. frontiersin.org In this work, phenyl rings with methoxy (B1213986) or chloro groups were introduced at the 4 and 6-positions, and the 2-thiol moiety was modified with alkyl or benzyl (B1604629) groups. frontiersin.org Another study reported the synthesis of pyrimidine-5-carbonitrile derivatives with different substitutions at the 2, 5, and 6-positions, highlighting the versatility of synthetic approaches to access diverse chemical space. ekb.eg
The regioselective functionalization of different positions on the pyrimidine ring is crucial. For example, in the synthesis of 4-pyrimidone-2-thioethers, the 2-position can be selectively functionalized over the more reactive 4-position. rsc.org This allows for the introduction of different moieties at specific sites, which is essential for developing compounds with targeted biological activities. rsc.org
Table 1: Examples of Functional Group Introduction at Pyrimidine Ring Positions
| Starting Material | Reagents and Conditions | Position(s) Functionalized | Resulting Derivative Type | Reference |
|---|---|---|---|---|
| 2-chloro-5-methylpyrimidine | Thiourea, basic conditions | 2 | 5-Methylpyrimidine-2-thiol | |
| 4-chloropyrimidine derivative | Thiourea, then hydrolysis | 4 | 4-Thiol pyrimidine | |
| 4-keto pyrimidine intermediate | Lawesson's reagent | 4 | 4-Thiol pyrimidine | |
| β-ketoester, aldehyde, thiourea | One-pot condensation (Biginelli) | 4, 6 | Dihydropyrimidinethione | ekb.eg |
| 2,4,5-trichloropyrimidine | Phenylenediamine, then acryloyl chloride, then anilines with Pd(OAc)2/xantphos | 2, 4 | 2,4-Disubstituted pyrimidine | mdpi.com |
| 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) | 1H-perimidine-2(3H)-thione | 2, 4 | Fused pyrimido scispace.comrsc.orgthiazine | tandfonline.com |
Palladium-Catalyzed C-S Coupling Reactions for 5-S-Functionalized Pyrimidine Nucleosides
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-sulfur (C-S) bonds, providing an efficient route to 5-S-functionalized pyrimidine nucleosides. scispace.comrsc.orgnih.gov This methodology is particularly valuable as it often proceeds under mild conditions and demonstrates good functional group tolerance, which is crucial when working with complex molecules like nucleosides. rsc.org
A general and effective approach involves the coupling of a 5-halopyrimidine nucleoside, typically a 5-bromo or 5-iodo derivative, with an alkyl or aryl thiol in the presence of a palladium catalyst. scispace.comrsc.org This reaction facilitates the direct introduction of a sulfur-containing moiety at the C-5 position of the pyrimidine ring. scispace.com The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity. For instance, the use of Pd(OAc)₂ with suitable ligands has been shown to be effective. scispace.comrsc.org
One of the challenges in the synthesis of 5-mercaptopyrimidine nucleosides is their instability, as they are prone to oxidation by air. scispace.com A common strategy to overcome this is to synthesize stable disulfide precursors. scispace.comrsc.orgnih.gov The palladium-catalyzed C-S coupling can be performed with a thiol that contains a protecting group, such as butyl 3-mercaptopropionate. scispace.comrsc.org The resulting S-functionalized nucleoside can then be deprotected and converted to the corresponding disulfide. scispace.comrsc.org These stable disulfides can be readily reduced in situ, for example with dithiothreitol (B142953) (DTT), to generate the desired 5-mercaptopyrimidine nucleoside just before use. scispace.com
The scope of this reaction is broad, allowing for the modification of various protected natural and unnatural uracil and cytosine nucleosides. scispace.com However, the reactivity can be influenced by protecting groups on the nucleobase. For example, the Pd-catalyzed reaction of an unprotected 5-bromocytosine (B1215235) derivative with butyl 3-mercaptopropionate showed significantly lower conversion compared to its protected counterpart, suggesting that protecting groups can facilitate the coupling reaction. rsc.org
Table 2: Palladium-Catalyzed C-S Coupling for 5-S-Functionalized Pyrimidine Nucleosides
| Pyrimidine Substrate | Thiol Reagent | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| 5-bromo nucleoside derivative | Alkyl thiols | Palladium catalyst | General approach for S-functionality at C-5 | scispace.comrsc.org |
| 5-bromo-2'-deoxyuridine | Butyl 3-mercaptopropionate | Pd(OAc)₂, ligand | Formation of stable disulfide precursor | scispace.com |
| Protected 5-bromocytosine derivative | Butyl 3-mercaptopropionate | Pd catalyst | Protecting group facilitates reaction | rsc.org |
| 5-Iodouridine (5-IdU) | Not applicable (Heck coupling with acrylates) | Pd(OAc)₂ | C-C bond formation at C-5 | nih.gov |
Green Chemistry Approaches and Sustainable Synthetic Protocols
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives, aiming to develop more environmentally benign and sustainable protocols. rasayanjournal.co.inresearchgate.net These approaches focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. researchgate.net
Several green strategies have been successfully employed for pyrimidine synthesis, including:
Microwave-assisted synthesis: This technique often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.inresearchgate.net It has been used for the one-pot, three-component synthesis of various pyrimidine derivatives. researchgate.net
Ultrasound irradiation: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. rasayanjournal.co.innih.gov It has been used in the synthesis of fused pyrimidine analogues in short reaction times at room temperature. researchgate.net
Solvent-free reactions: Conducting reactions without a solvent, or in the presence of a solid support like basic alumina, minimizes the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product purification. rasayanjournal.co.innih.govbrieflands.com This approach has been successfully used for the synthesis of spiro-pyrimidinethiones. brieflands.com
Use of green catalysts: Employing non-toxic, recyclable, and efficient catalysts is a cornerstone of green chemistry. rasayanjournal.co.in Examples include the use of thiamine (B1217682) hydrochloride (Vitamin B1) in water for the synthesis of fused pyrimidine derivatives, and nanozeolites as reusable catalysts for the synthesis of pyrazolopyrimidine derivatives. researchgate.netresearchgate.net
Multicomponent reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, saving time, and minimizing waste. rasayanjournal.co.inacs.org A sustainable MCR for pyrimidine synthesis has been developed using an iridium catalyst, which allows for the assembly of pyrimidines from amidines and up to three different alcohols. acs.org
Use of safer solvents: When solvents are necessary, green alternatives like water or ionic liquids are preferred over hazardous organic solvents. rasayanjournal.co.inresearchgate.net Water has been used as a solvent for the synthesis of fused pyrimidine derivatives, taking advantage of its environmental benignity. researchgate.net
These green chemistry approaches not only offer environmental benefits but can also lead to economic advantages through increased efficiency and reduced waste management costs. rasayanjournal.co.in
Table 3: Green Chemistry Approaches in Pyrimidine Synthesis
| Green Approach | Example Application | Key Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Synthesis of azolo[1,5-a]pyrimidines | Short reaction time, high efficiency, solvent-free | researchgate.net |
| Ultrasound Irradiation | Synthesis of benzo nih.govontosight.aithiazolo[3,2-a]pyrimidine analogues | Excellent yields, short reaction time, room temperature | researchgate.net |
| Solvent-Free Synthesis | Synthesis of spiro-pyrimidinethiones | Avoids volatile organic compounds, simple work-up | brieflands.com |
| Green Catalyst | Thiamine hydrochloride in water for fused pyrimidines | Inexpensive, readily available, environmentally benign solvent | researchgate.net |
| Multicomponent Reaction | Iridium-catalyzed synthesis from amidines and alcohols | High regioselectivity, atom economy, access to diverse structures | acs.org |
Regioselectivity and Stereoselectivity in this compound Synthesis
Regioselectivity and stereoselectivity are critical aspects in the synthesis of this compound and its derivatives, as the specific arrangement of functional groups and the three-dimensional structure of the molecule are paramount for its biological activity.
Regioselectivity refers to the preferential reaction at one specific site over other possible sites. In the context of pyrimidine synthesis, this is often a challenge due to the presence of multiple reactive positions on the heterocyclic ring. For example, in the synthesis of pyrimido[4',5':4,5] scispace.comrsc.orgthiazino[3,2-a]perimidines from 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 1H-perimidine-2(3H)-thione, two different regioisomers could potentially form. tandfonline.com However, the reaction proceeds with high regioselectivity, driven by the greater reactivity of the chloromethyl group compared to the chloro group at the 4-position, leading to the formation of a single regioisomer. tandfonline.com
Similarly, in the synthesis of imidazo[1,2-a]pyrimidines from unsymmetrical β-diketones and 2-aminopyrimidine (B69317), the reaction can lead to two possible regioisomers. rsc.org The plausible mechanism involves a nucleophilic attack of the ring nitrogen of 2-aminopyrimidine on the α-bromo-1,3-diketone intermediate, followed by cyclization. The regiochemical outcome is determined by which carbonyl carbon the imine nitrogen attacks. rsc.org
The development of regioselective synthetic methods is crucial for controlling the final structure of the target molecule. For instance, an organocatalytic inverse electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine (B166579) has been reported to produce 4,5-disubstituted or 4-monosubstituted pyrimidines with high levels of regioselectivity. mdpi.com
Stereoselectivity concerns the preferential formation of one stereoisomer over another. This is particularly important in the synthesis of nucleoside analogues, where the stereochemistry of the sugar moiety and its connection to the pyrimidine base are critical. Photoinitiated thiol-ene reactions have been explored for the stereoselective synthesis of C-S-bridged glycomimetics. mdpi.com The hydrothiolation of a pyranosyl C3-exomethylene derivative with thiols occurred with full stereoselectivity, yielding thiodisaccharides with an equatorial carbon-sulfur linkage at the C3 position. mdpi.com
The stereochemical outcome of such reactions can be influenced by various factors, including the structure of the substrate, the nature of the reagents, and the reaction conditions. For example, in the thiol-ene reaction of 4,5-unsaturated saccharides, the thermodynamically favored axial attack of the photoinitiated thiyl radical appears to be the dominant process, leading to good diastereoselectivity. rsc.org
In some cases, bivalent surface attachment of reactants can lead to stereoselective synthesis. For instance, the addition of cysteine in the presence of a silicate (B1173343) surface has been shown to increase peptide synthesis with a strong stereoselective bias for L-cysteine over D-cysteine, suggesting that surface orientation can control stereochemistry. acs.org
Chemical Reactivity and Mechanistic Studies of Pyrimidine 5 Thiol
Thiol/Thione Tautomerism and its Influence on Reactivity
Pyrimidine-5-thiol can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a critical determinant of its chemical reactivity. cdnsciencepub.com The predominance of one tautomer over the other is influenced by factors such as the solvent environment. cdnsciencepub.comacs.org In nonpolar solvents, the thiol form tends to be more prevalent, while polar solvents and self-association shift the equilibrium toward the thione form. cdnsciencepub.com
The tautomeric state significantly impacts the molecule's reactivity profile. The thiol form, with its -SH group, exhibits classical thiol chemistry, whereas the thione form, with a C=S double bond and an N-H bond, has a different set of reactive properties. For instance, the nucleophilicity of the sulfur atom is a key characteristic of the thiol form. vulcanchem.commasterorganicchemistry.com Computational studies on related thione-thiol systems, like 2-pyridinethiol/2-pyridinethione, have shown that while the thiol tautomer can be more stable in the gas phase, the thione form is favored in aqueous media. acs.org This solvent-dependent preference highlights the importance of the local environment in dictating the reactive species.
The thione form is stabilized by thioamide resonance, even if it is not considered aromatic. acs.org This stability in solution, coupled with a larger dipole moment compared to the thiol form, often makes the thione the thermodynamically more stable tautomer in solution. acs.org
Nucleophilic Reactivity of the Thiol Group
The thiol group in this compound is a potent nucleophile, a characteristic that underpins much of its chemical reactivity. vulcanchem.commasterorganicchemistry.com The sulfur atom can readily attack electrophilic centers, leading to the formation of new covalent bonds. researchgate.net
The nucleophilic sulfur atom of this compound readily participates in substitution reactions. vulcanchem.com A prime example is alkylation, where the thiol group reacts with alkyl halides to form thioethers. vulcanchem.commasterorganicchemistry.com This reactivity is a cornerstone of thio-click chemistry, where heteroaryl sulfones react with thiols like cysteine. soton.ac.uk
The reactivity of related pyrimidine (B1678525) systems in nucleophilic aromatic substitution (SNAr) reactions is well-documented. For instance, 2-sulfonylpyrimidines react rapidly with cysteine at neutral pH to form stable S-heteroarylated adducts. soton.ac.uknih.gov The rate of these reactions can be finely tuned by modifying substituents on the pyrimidine ring. Electron-withdrawing groups at position 5 dramatically increase the reaction rate, while electron-donating groups can effectively shut down reactivity. nih.gov This highlights the tunability of the pyrimidine scaffold for specific applications.
Table 1: Reactivity of Substituted 2-Sulfonylpyrimidines with Cysteine
| Substituent at Position 5 | Relative Reaction Rate (k) |
|---|---|
| -NO₂ | ~3.5 orders of magnitude increase |
| -COOMe | ~6 orders of magnitude increase |
| -CF₃ | Drastic increase |
| -NH₂ | Reactivity switched off |
| -OMe | Reactivity switched off |
Data derived from studies on 2-sulfonylpyrimidines and their reactivity towards cysteine. nih.gov
The nucleophilic nature of the thiol group enables this compound and its derivatives to form covalent bonds with the cysteine residues in proteins. vulcanchem.com This reaction is of significant interest in chemical biology and drug development for the covalent modification of proteins. nih.govgoogle.com The reaction typically proceeds via a nucleophilic attack of the cysteine thiol on an electrophilic site of the pyrimidine derivative. nih.gov
For example, 2-sulfonylpyrimidines have been shown to selectively arylate cysteine residues in proteins. nih.govacs.org This specific covalent modification can be used to stabilize proteins, such as mutant p53, or to introduce labels and probes for further study. acs.orgmaynoothuniversity.ie The formation of a stable thioether linkage is a key feature of this interaction. soton.ac.uk The reaction of aldehydes with cysteine can lead to the formation of a thiazolidine (B150603) ring, demonstrating the versatile reactivity of the cysteine thiol group. researchgate.net
Substitution Reactions at the Sulfur Center
Oxidative Reactions of this compound
The sulfur atom in this compound is susceptible to oxidation, leading to a variety of sulfur-containing products.
Under mild oxidizing conditions, thiols can be oxidized to form disulfides. masterorganicchemistry.com This is a common reaction for this compound, which can dimerize to form a disulfide-linked species. journalagent.commdpi.com Exposure to air can be sufficient to promote the formation of disulfides from thiols. researchgate.net The oxidation of 2-pyrimidine thiol to bis(2-pyrimidyl)disulfide can be achieved rapidly and in high yield using reagents like moist sodium periodate (B1199274) in a solventless system. mdpi.com
Further oxidation of the sulfur atom can lead to higher oxidized species such as sulfoxides and sulfones. The oxidation of related pyrimidine thioethers with agents like hydrogen peroxide can yield sulfoxides or sulfones. nih.gov This process is important as it can alter the chemical and biological properties of the parent molecule. The oxidation of thiols can also proceed to sulfonic acids. researchgate.net
Table 2: Oxidation Products of this compound and Related Compounds
| Starting Material | Oxidizing Agent | Product(s) |
|---|---|---|
| This compound | Mild oxidant (e.g., I₂) | Pyrimidine-5-disulfide |
| This compound | Stronger oxidant (e.g., H₂O₂) | Pyrimidine-5-sulfonic acid |
| Pyrimidine thioether | Hydrogen peroxide | Pyrimidine sulfoxide/sulfone |
This table summarizes general oxidative reactions of thiols and their derivatives. masterorganicchemistry.comnih.gov
Radical Reactions Involving this compound
This compound and related compounds can participate in radical reactions, often acting as radical scavengers. nih.gov The thiol group can donate a hydrogen atom to repair pyrimidine-derived radicals, a process that has been studied using techniques like pulse radiolysis. nih.gov The rate constants for these repair reactions depend on the structure of the pyrimidinyl radical and the specific thiol involved. nih.gov
Studies have shown that pyrimidine derivatives can exhibit significant antioxidant activity by scavenging free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govplos.orgresearchgate.netijpsonline.com Aliphatic thiyl radicals have been shown to add to the C5-C6 double bond of the pyrimidine ring. acs.org The interaction of hydroxyl radicals with pyrimidine bases is also a significant area of research, leading to the formation of various radical intermediates. acs.org The ability of pyrimidine derivatives to scavenge radicals underscores their potential role in mitigating oxidative stress. nih.gov
Table 3: Rate Constants for Repair of Pyrimidinyl Radicals by Thiols
| Pyrimidinyl Radical Type | Thiol | Rate Constant (k) (dm³ mol⁻¹ s⁻¹) |
|---|---|---|
| C5-OH and C6-OH adducts | Cysteamine, 2-mercaptoethanol, cysteine, penicillamine | (1.2-10.0) x 10⁶ |
| N1-centered radicals (uracil, thymine) | Cysteamine, 2-mercaptoethanol, cysteine, penicillamine | (1.5-6.1) x 10⁶ |
| C6-protonated radical anions | Cysteamine, 2-mercaptoethanol, cysteine, penicillamine | (0.5-7.6) x 10⁷ |
| C6-uracilyl radicals (with C5-carbonyl) | Cysteamine, 2-mercaptoethanol, cysteine, penicillamine | (1.4-4.8) x 10⁷ |
Data from a study on the repair reactions of pyrimidine-derived radicals by various aliphatic thiols. nih.gov
Interaction with Nucleobase Radicals and Influence on DNA/RNA Strand Scission
The interaction of thiol-containing compounds, such as this compound, with nucleobase radicals is a critical area of study, particularly concerning the mechanisms of DNA and RNA damage. Nucleobase radicals, often formed by ionizing radiation, can lead to direct strand breaks in nucleic acids. nih.govnih.gov The reactivity of these radicals, and the subsequent outcome for the nucleic acid strand, can be significantly influenced by the presence of thiols.
Research has shown that pyrimidine radicals, such as the 5,6-dihydrouridin-5-yl radical, can induce direct strand scission in RNA. nih.govnih.gov This process occurs when the nucleobase radical abstracts a hydrogen atom from the ribose backbone, initiating a cascade that results in the cleavage of the phosphodiester bond. nih.gov The primary cleavage occurs at the nucleotide 5'-adjacent to the site of the radical. nih.govresearchgate.net The efficiency of this strand scission is notably higher in double-stranded RNA compared to single-stranded RNA and occurs preferentially under anaerobic conditions. nih.govnih.gov
Thiols play a multifaceted role in these radical-mediated reactions. In the presence of low concentrations of a thiol, the pathway of strand scission can be altered. nih.govresearchgate.net For instance, following strand scission via β-elimination of the 3'-phosphate, an olefin cation radical is formed. nih.gov This intermediate can be reduced by a thiol to an enol, favoring the formation of RNA fragments with 3'-deoxy-2'-ketonucleotide termini over fragments with 3'-phosphate termini. nih.govresearchgate.net
Furthermore, competition studies involving thiols are used to probe the kinetics of these radical reactions. Such experiments have revealed that strand scission from the 5,6-dihydrouridin-5-yl radical is substantially faster than from the 5,6-dihydrouridin-6-yl radical. nih.govresearchgate.net In the presence of oxygen, pyrimidine radicals can be trapped to form peroxyl radicals. acs.org These peroxyl radicals are also capable of damaging adjacent nucleobases, with a preference for guanine (B1146940), and thiol-trapping experiments can be used to estimate the rate constants for these cleavage reactions. acs.org
Direct interaction between thiyl radicals (RS•) and the pyrimidine ring has also been investigated. Aliphatic thiyl radicals can add reversibly to the C5=C6 double bond of pyrimidines. acs.org Quantum chemical calculations suggest this addition preferentially occurs at the C6 position of the pyrimidine ring. acs.org
| Radical Species | Interaction with Thiol | Observed Outcome | Reference |
|---|---|---|---|
| 5,6-dihydrouridin-5-yl radical | Reduction of olefin cation radical intermediate | Favors formation of 3'-deoxy-2'-ketonucleotide termini post-strand scission | nih.govresearchgate.net |
| Pyrimidine peroxyl radicals | Competitive reaction (thiol trapping) | Allows for estimation of cleavage rate constants (kcleave) of adjacent nucleobases | acs.org |
| Aliphatic thiyl radicals | Direct addition to C5=C6 double bond | Reversible formation of a C6-adduct | acs.org |
Reactions with Organometallic Species (e.g., Mercurated Pyrimidine Nucleotides)
This compound and other thiols exhibit characteristic reactivity towards organometallic compounds, notably mercurated pyrimidine nucleotides. These reactions are significant in various biochemical and molecular biology techniques where mercurated nucleotides serve as probes. nih.govsemanticscholar.org
When mercurated pyrimidine nucleotides, such as 5-mercuriuridine triphosphate, are treated with thiols, a quantitative conversion to 5-thiomercuri derivatives occurs. nih.govnih.gov This reaction forms a covalent C5-Hg-S bond. ttu.ee The resulting 5-thiomercuri compounds, however, are generally unstable. nih.govnih.gov They undergo decomposition through a mechanism that involves a symmetrical mercury derivative of the nucleotide, ultimately leading to the unmodified, demercurated nucleotide as the final product. nih.gov The rate of this decomposition is dependent on the specific thiol used in the reaction. nih.govnih.gov
This reactivity has important implications for in vitro transcription and replication studies that use mercurated nucleoside triphosphates. nih.gov It has been shown that DNA and RNA polymerases utilize the thiomercuri derivatives as substrates, not the mercurated nucleotides directly. nih.govnih.gov Because these substrates are rapidly demercurated after incorporation, the resulting synthesized nucleic acid polymer is often only partially mercurated. nih.gov
Despite the instability of some 5-thiomercuri derivatives, the C5-Hg-S linkage can be sufficiently stable under certain conditions for practical applications. For example, the reaction of mercurated polynucleotides with mercaptans is exploited for the immobilization of these polynucleotides on supports like sulfhydryl Sepharose. ttu.ee
| Reactants | Initial Product | Final Product (after decomposition) | Key Features/Applications | Reference |
|---|---|---|---|---|
| 5-Mercuripyrimidine nucleotide + Thiol | 5-Thiomercuri derivative | Unmodified nucleotide | Intermediate is the true substrate for polymerases; product is rapidly demercurated. | nih.govnih.gov |
| Mercurated polynucleotide + Sulfhydryl Sepharose (mercaptan) | Immobilized polynucleotide via C5-Hg-S bond | (Stable linkage) | Used for affinity chromatography and immobilization of nucleic acids. | ttu.ee |
Ring-Opening and Other Transformation Pathways
The pyrimidine ring, while aromatic, can be induced to undergo ring-opening and other transformations under specific chemical conditions. For this compound, the presence of the thiol substituent can influence these reaction pathways.
A general mechanism for pyrimidine ring transformation involves the activation of the ring, making it more susceptible to nucleophilic attack. wur.nl Quaternization of a ring nitrogen, for example, enhances the electrophilicity of the ring carbons. wur.nl Nucleophilic attack, often at the C6 position, can form a dihydro-pyrimidine intermediate. wur.nl If a subsequent proton abstraction can occur to form a carbanion, this can initiate ring-opening via cleavage of the C(5)-C(6) bond. wur.nl This process leads to a non-isolable open-chain intermediate which can then undergo further reactions or recyclize to form a different heterocyclic system. wur.nl
Computational studies have further elucidated potential ring-opening mechanisms. The reaction of a pyrimidine with an activating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and a secondary amine can initiate nucleophilic attack at C6, leading to a ring-opened aza-Zincke imine intermediate, which can ultimately hydrolyze to a vinamidinium salt. researchgate.net
Other transformation pathways can be envisioned based on the reactivity of related sulfur-containing pyrimidines. For instance, α-ureidomethylene thiolactones can be isomerized and rearranged to form 5-(thioalkyl)uracils, demonstrating a pathway for constructing the thiolated pyrimidine ring from an open-chain precursor. acs.org Additionally, the hydration and subsequent ring-opening of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, have been reported to yield 4-amino-5-formyl-pyrimidines, indicating that the core pyrimidine structure is susceptible to cleavage under certain conditions. rsc.org
Computational and Theoretical Investigations of Pyrimidine 5 Thiol
Quantum Chemical Studies on Electronic Structure, Tautomerism, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrimidine-5-thiol. These studies, often employing Density Functional Theory (DFT) and ab initio methods, provide a detailed picture of the molecule's electronic landscape, preferred forms, and chemical behavior. researchgate.netresearchgate.net
The electronic structure of pyrimidine (B1678525) derivatives has been extensively investigated to understand their reactivity. wjarr.com Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. For instance, studies on related pyrimidine derivatives have shown that higher HOMO energy values (from -5.57eV to -5.46eV) and lower LUMO energy values (from -1.94eV to -1.59eV) compared to reference compounds indicate that these derivatives are effective electron donors and acceptors. wjarr.com The energy gap (ΔE) between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability; a smaller gap (e.g., 3.63eV to 3.88eV) suggests higher chemical reactivity. wjarr.com
Tautomerism is a critical aspect of this compound, involving the migration of a proton. The molecule can exist in equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond). Quantum chemical studies have been used to determine the relative stabilities of these tautomers. For similar heterocyclic thiols like 2-pyridinethiol, computational studies have shown that while the thiol form (2SH) can be more stable in the gas phase, the thione form (2S) is favored in solution, a preference influenced by solvent effects. acs.org The energy barrier for intramolecular tautomerization can be high, suggesting that the process may occur via intermolecular interactions, such as through dimer formation. acs.org The stability of different tautomers can significantly impact the molecule's interaction with biological targets. ajgreenchem.com
Reactivity parameters derived from quantum chemical calculations, such as chemical hardness (η) and the electrophilicity index (ω), further characterize the molecule's chemical nature. wjarr.com For example, pyrimidine derivatives with lower chemical hardness (1.81eV to 1.94eV) are considered more reactive. wjarr.com These computational insights are vital for predicting how this compound and its analogs will behave in chemical reactions and biological systems.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery and design, providing insights into the binding mechanisms of compounds like this compound derivatives. nih.govnih.gov
Molecular docking simulations are widely used to predict the binding affinity and mode of pyrimidine derivatives with various biological targets. For example, docking studies of pyrimidine-2-thiol (B7767146) derivatives against cyclooxygenase (COX) enzymes have shown docking scores ranging from -8.5 kcal/mol to -9.2 kcal/mol, indicating strong binding potential. wjarr.comresearchgate.net These studies help identify key interactions, such as hydrogen bonds and aromatic stacking, that stabilize the ligand-protein complex. tcmsp-e.com
In studies of thiazolo[5,4-d]pyrimidine (B3050601) derivatives targeting adenosine (B11128) receptors, docking analyses have successfully predicted binding modes that are consistent with experimental affinity data. mdpi.com These simulations can reveal how specific substituents on the pyrimidine ring influence binding. For instance, the introduction of different groups on a phenyl ring attached to the pyrimidine scaffold can lead to varied interactions with receptor residues, thereby affecting binding affinity. mdpi.com The use of multiple docking tools can provide a more robust prediction of the average binding mode. mdpi.com
The table below summarizes docking scores for selected pyrimidine derivatives against different targets, illustrating the prediction of binding affinities.
| Compound Class | Target | Docking Score (kcal/mol) | Reference |
| Pyrimidine-2-thiol derivatives | COX-2 | -8.5 to -9.2 | researchgate.net, wjarr.com |
| Pyrimidine derivatives | Dihydrofolate Reductase (DHFR) | > -5.0 | researchgate.net |
| Designed pyrimidine derivatives | 1OSE receptor | -5.2 to -9.4 | ajchem-a.com |
| Thiazolo[5,4-d]pyrimidine derivatives | Adenosine A2A Receptor | Not specified in kcal/mol, but results supported in vitro data | mdpi.com |
This table is for illustrative purposes and combines data from studies on various pyrimidine-thiol related structures.
Molecular docking is a powerful tool for understanding how pyrimidine-based compounds inhibit enzymes. By visualizing the binding pose, researchers can identify the specific amino acid residues involved in the interaction and infer the mechanism of inhibition. For instance, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various protein kinases, acting as ATP-competitive or allosteric inhibitors. rsc.org
Docking studies on pyrimidine derivatives targeting dihydrofolate reductase (DHFR) have shown that these compounds can interact effectively with the active site of the enzyme. nih.gov Similarly, pyrimidine derivatives have been investigated as inhibitors of cholinesterases, with docking studies confirming their interaction with the enzymatic active site. researchgate.net The binding interactions revealed by these simulations, such as hydrogen bonds with key residues like Phe168, Glu169, and Asn253 in the A2A adenosine receptor, are crucial for stabilizing the inhibitor within the active site. tcmsp-e.com These detailed interaction maps are invaluable for the rational design of more potent and selective enzyme inhibitors. rsc.org
Prediction of Binding Affinities and Modes
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and stability over time. While specific MD studies focusing solely on this compound are not extensively detailed in the provided context, the application of this technique to related pyrimidine derivatives and their protein complexes is well-established. acs.org
MD simulations are used to explore the conformational space of a ligand and its target receptor, generating a diverse set of structures that represent the system's flexibility. acs.org This is particularly important for understanding how a ligand adapts to the binding pocket of a protein. For example, MD simulations of pyrimidine derivatives bound to the human A2A adenosine receptor have been used to analyze the stability of the binding mode predicted by docking. tcmsp-e.com These simulations can reveal that the ligand remains anchored in the binding site through stable interactions, confirming the initial docking hypothesis. tcmsp-e.com
Furthermore, MD simulations can be used to study the conformational preferences of molecules in different environments, such as in explicit solvent. muni.cz This is crucial for understanding how the presence of water molecules might influence the structure and stability of this compound and its interactions. The difficulties in simulating long-timescale events with classical MD are being addressed by enhanced sampling methods. acs.orgunipd.it Structural analysis of MD trajectories can reveal distinct conformations and the hydrogen bonding patterns that characterize them. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These studies are essential for the optimization of lead compounds in drug discovery.
SAR studies on pyrimidine derivatives have provided valuable insights. For example, in a series of thiazolo[5,4-d]pyrimidine derivatives, it was found that ortho-substituted 2-benzyl derivatives generally exhibited better binding affinities at adenosine receptors compared to their unsubstituted counterparts. mdpi.com However, establishing a clear-cut rule for which substituent (e.g., Cl, OCH3, F) is most advantageous can be complex. mdpi.com For other pyrimidine derivatives, SAR analysis has indicated that compounds with electron-releasing groups showed better inhibitory effects on edema than those with electron-withdrawing groups. rsc.org
QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For 5-cyano thiouracil derivatives, a QSAR study revealed that lipophilicity, the electrophilicity index, and the dipole moment were key descriptors for their antibacterial activity, with the dipole moment having the most significant contribution. sciepub.com Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. sciepub.comacs.org
The table below presents a summary of key findings from SAR studies on pyrimidine derivatives.
| Pyrimidine Derivative Class | Key SAR Finding | Reference |
| Thiazolo[5,4-d]pyrimidines | Ortho-substituted 2-benzyl derivatives showed improved binding affinity at adenosine receptors. | mdpi.com |
| Pyridodipyrimidines | Derivatives with electron-releasing groups exhibited better anti-inflammatory effects. | rsc.org |
| Pyrrolo[2,3-d]pyrimidines | Showed better anti-inflammatory activity than related triazolopyrimidines. | rsc.org |
| Chromeno[2,3-d]pyrimidines | Specific derivatives showed high potency in inhibiting cancer cell growth. | acs.org |
Prediction of Reaction Mechanisms and Energy Profiles
Computational chemistry is a powerful tool for elucidating reaction mechanisms and calculating the associated energy profiles, providing insights that are often difficult to obtain experimentally.
For pyrimidine-containing systems, quantum chemical calculations have been used to study the mechanisms of various reactions. For example, the ipso-nitration of thieno[2,3-d]pyrimidin-4-ones has been investigated by calculating the energies, electronic structures, and geometries of the products and intermediates. researchgate.netresearchgate.net These studies help to understand why a reaction proceeds through a particular pathway and what factors influence the outcome.
The catalytic role of metal ions in reactions involving pyrimidines has also been explored. For instance, DFT calculations have demonstrated that a Mg²⁺ ion can act as a Lewis acid to stabilize the transition state during glycoside bond formation in pyrimidine nucleoside synthesis. nih.gov
Energy profiles for reactions can be calculated to determine activation barriers and reaction energies. For example, in the substitution reaction of a platinum complex with a guanine (B1146940) model, the energy barrier was calculated to be 18.3 kcal/mol for a pyrimidine-containing complex. acs.org DFT calculations have also been used to explore the nitrile bis-thiol bioconjugation reaction, indicating that the formation of a five-membered ring product is energetically favorable. acs.org These theoretical predictions of reaction pathways and energetics are crucial for understanding the chemical behavior of this compound and for designing new synthetic routes. mdpi.com
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies
In modern drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to assess its potential as a therapeutic agent. researchgate.net Computational, or in silico, methods are increasingly employed to predict these pharmacokinetic and toxicological parameters before a compound is even synthesized, allowing researchers to prioritize candidates with favorable profiles. researchgate.netnih.gov For pyrimidine derivatives, including those with thiol groups, several computational studies have been conducted to forecast their ADMET characteristics, providing valuable insights into their drug-likeness and potential in vivo behavior. mdpi.com
Detailed research findings from these computational investigations reveal a promising outlook for many pyrimidine-based compounds. In silico screening of various pyrimidine derivatives has consistently shown that these molecules often possess good drug-like properties. researchgate.nettandfonline.com Many of the studied compounds adhere to established guidelines like Lipinski's rule of five, which suggests they have physicochemical properties suitable for oral administration. researchgate.nettandfonline.com
Studies on related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidine derivatives, provide more specific predictions. For instance, computational analyses have estimated good to moderate human intestinal absorption for most of the examined compounds in this class. rsc.orgnih.gov In terms of distribution, these same studies predicted that the compounds would not be able to cross the blood-brain barrier (BBB), which is a desirable trait for drugs intended to act peripherally. rsc.orgnih.gov Furthermore, the predicted aqueous solubility for most of these derivatives was found to be good. rsc.orgnih.gov Toxicity predictions for various pyrimidine and pyrazole (B372694) derivatives have often indicated minimal adverse effects, further supporting their potential as lead compounds for drug development. researchgate.net
The following tables summarize the predicted ADMET properties for various classes of pyrimidine derivatives based on computational models.
Table 1: Summary of Predicted ADMET Properties for Pyrimidine Derivatives from Various Studies This table provides a general overview of the drug-likeness and safety profile of different pyrimidine analogs as predicted by computational software.
| Property | Prediction / Finding | Significance | References |
| Drug-Likeness | Compounds generally obey Lipinski's rule of five. | Indicates suitability for oral administration. | researchgate.net, tandfonline.com |
| Bioavailability | Predicted to have good oral bioavailability. | Suggests the compound can be effectively absorbed after oral intake. | mdpi.com |
| Toxicity | In silico models predict minimal toxic effects for many derivatives. | Suggests a favorable preliminary safety profile. | researchgate.net |
| GIT Absorption | Strong gastrointestinal (GIT) absorption predicted. | High absorption contributes to better bioavailability. | mdpi.com |
| BBB Permeability | Predicted to have no or low permeability across the blood-brain barrier. | Reduces the risk of central nervous system side effects. | mdpi.com |
Table 2: Predicted Pharmacokinetic Properties for Pyrazolo[3,4-d]pyrimidine Derivatives This table details specific pharmacokinetic parameters for a class of compounds structurally related to pyrimidines, offering insights into their expected behavior in the body.
| Parameter | Prediction Level | Interpretation | References |
| Human Intestinal Absorption | Level 0 or 1 | Good to moderate absorption. | rsc.org, nih.gov |
| Blood-Brain Barrier (BBB) Penetration | Level 3 or 4 | Not expected to pass the blood-brain barrier. | rsc.org, nih.gov |
| Aqueous Solubility | Level 2 or 3 | Good aqueous solubility. | rsc.org, nih.gov |
While these in silico predictions are highly valuable for guiding the early stages of drug development, they represent theoretical estimations. Experimental validation is necessary to confirm the actual ADMET profile of this compound and its derivatives.
Spectroscopic Characterization and Structural Elucidation of Pyrimidine 5 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of pyrimidine-5-thiol derivatives. ¹H-NMR provides information on the chemical environment of protons, while ¹³C-NMR details the carbon skeleton. 2D-NMR techniques, such as HSQC and HETCOR, are used to establish correlations between protons and carbons, aiding in definitive resonance assignments. ekb.egrsc.orgnih.govworldscientific.comresearchgate.nethmdb.ca
In ¹H-NMR spectra of pyrimidine (B1678525) thiol derivatives, the thiol proton (-SH) typically appears as a singlet which is exchangeable with D₂O. nih.govnih.gov For instance, the -SH proton in 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol gives a singlet at δ 3.06 ppm. nih.gov Protons on the pyrimidine ring and any aromatic substituents usually appear as multiplets in the downfield region (δ 6.0-9.0 ppm). d-nb.infonih.gov
¹³C-NMR spectroscopy is crucial for identifying the carbon framework. The carbon atom attached to the sulfur (C-S), often existing in the thione tautomeric form (C=S), is particularly characteristic, resonating at a significantly downfield chemical shift. For example, the C-2 carbon in its thione form in several 4-amino-6-aryl-2-mercaptopyrimidine derivatives appears around δ 181.0 ppm. nih.gov Other carbons in the pyrimidine ring and attached substituents are assigned based on their chemical environment and coupling information from 2D-NMR experiments. ekb.egrsc.orgnih.gov
| Compound Name | ¹H-NMR (δ ppm) | ¹³C-NMR (δ ppm) | Source |
|---|---|---|---|
| 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | 7.41 (s, 1H, pyrimidine-CH), 7.83–8.25 (m, 8H, Ar–H), 3.06 (s, 1H, SH) | 181.4, 163.5, 163.2, 160.1, 146.3, 139.6, 132.2, 130.1, 129.6, 128.3, 127.4, 125.3, 121.7, 103.1 | nih.gov |
| 4-(4-chlorophenyl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 7.47-7.73 (m, 4H, Ar-H), 7.92 (s, 2H, NH₂ exchangeable), 8.29 (s, 1H, NH exchangeable), 11.82 (s, 1H, NH exchangeable) | 95.23, 120.23, 128.36, 129.96, 135.44, 136.91, 158.63, 165.44, 170.14 | ekb.eg |
| 4-(5-Bromo-1-benzofuran-2-yl)-6-(5-methylthiophen-2-yl)pyrimidine-2-thiol | 2.42 (s, 3H, CH₃), 7.54-8.36 (m, 6H, ArH), 8.42 (s, 1H, pyrimidine-H), 10.28 (s, 1H, SH) | 24.42, 102.35, 112.15, 112.88, 115.18, 118.80, 120.70, 121.50, 125.30, 126.18, 129.46, 133.10, 148.42, 154.14, 155.00, 156.60, 179.46 (C-SH) | brieflands.com |
| 4-Amino-6-[4-(dimethylamino)phenyl]-2-mercapto-N'-[phenylmethylene] pyrimidine-5-carboximidohydrazide | 2.7 (s, 1H, SH), 2.9 (s, 6H, N-CH₃), 6.6–7.6 (m, 9H, Ar-H), 7.8 (s, 2H, NH₂), 8.4 (s, 1H, -N=CH), 8.1, 8.6 (2s, 2H, 2NH) | 41.3 (N-CH₃), 107.9 (C-5 pyrimidine), 112.7–155.0 (aromatic Cs), 146.8 (CH=N), 152.1 (C-6 pyrimidine), 163.0 (HN=C), 164.7 (C-4 pyrimidine), 181.0 (C-2 pyrimidine) | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule based on their vibrational frequencies. In this compound derivatives, key absorption bands confirm the presence of the thiol, pyrimidine ring, and other substituent groups. The S-H stretching vibration for the thiol group is often weak and appears in the range of 2550-2600 cm⁻¹. d-nb.infobrieflands.com The tautomeric thione form (C=S) typically shows a stretching band around 1000-1250 cm⁻¹, although its intensity can vary. researchgate.net Other important vibrations include N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (1570-1680 cm⁻¹), and aromatic C-H and C=C stretching vibrations. ekb.egd-nb.inforsc.orgnih.gov
| Compound Name | Key IR Absorption Bands (cm⁻¹) | Source |
|---|---|---|
| 4-Bromo-2-(2-mercapto-6-(4-nitrophenyl)pyrimidin-4-yl)phenol | 2597 (S–H), 1680 (C=N), 1592 (C=C), 1521 (NO₂), 623 (C–S) | d-nb.info |
| 7-(4-chlorophenyl)-2-(4-methoxy-benzylidene)-3,5-dioxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile | 3091 (CH aromatic), 2219 (C≡N), 1755 & 1689 (2C=O), 1578 (C=N) | ekb.eg |
| 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol (B7767146) | 2564 (SH), 1655 (C=N) | brieflands.com |
| 4-amino-6–(4-chlorophenyl)-2-mercapto-N'-[phenylmethylene]pyrimidine-5-carboximido hydrazide | 3348–3450 (NH, NH₂), 3020 (CH-Ar), 1600 (C=N) | nih.gov |
Mass Spectrometry (MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound derivatives and to gain structural information from their fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and confirming the mass of synthesized compounds. ekb.egtubitak.gov.trd-nb.inforsc.orgnih.govekb.eg The molecular ion peak [M]⁺ is a key piece of information, and for compounds containing chlorine or bromine, characteristic isotopic patterns ([M+2]⁺) are observed. nih.govbrieflands.com
| Compound Name | Molecular Formula | Key Mass Spectrometry Data (m/z) | Source |
|---|---|---|---|
| 4-(3-Bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | C₁₆H₁₁BrN₄O₂ | 371 [M⁺+1] | d-nb.info |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | C₁₆H₁₀ClN₃O₂S | 343 [M⁺+1] | nih.gov |
| 4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | C₁₇H₁₀BrN₃OS₂ | 388 [M⁺], 390 [M⁺+2] | brieflands.com |
| 4-amino-6–(4-chlorophenyl)-2-mercapto-N'-[phenylmethylene]pyrimidine-5-carboximido hydrazide | C₁₈H₁₅ClN₆S | 382 [M⁺] (6.3%), 384 [M⁺+2] (3.1%) | nih.gov |
| 4-(4-chlorophenyl)-2-mercapto-6-oxo-1-tosyl-1,6-dihydropyrimidine-5-carbonitrile | C₁₈H₁₂ClN₃O₃S₂ | 417.5 [M⁺] (45%), 140 (100%), 327 (66%) | ekb.eg |
Elemental Analysis in Structural Confirmation
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is compared with the theoretically calculated values for a proposed structure. A close agreement (typically within ±0.4%) between the found and calculated percentages serves as strong evidence for the compound's empirical and molecular formula, thereby confirming its purity and elemental makeup. ekb.egd-nb.infonih.govrsc.orgresearchgate.netnih.govekb.eglew.ro This technique is routinely used alongside spectroscopic methods to validate the structures of newly synthesized pyrimidine thiol derivatives. ekb.egekb.eg
| Compound Name | Molecular Formula | Calculated Elemental Composition (%) | Found Elemental Composition (%) | Source |
|---|---|---|---|---|
| 4-(4-chlorophenyl)-2-mercapto-6-oxo-1-tosyl-1,6-dihydropyrimidine-5-carbonitrile | C₁₈H₁₂ClN₃O₃S₂ | C: 51.74, H: 2.89, Cl: 8.48, N: 10.06, S: 15.34 | C: 51.76, H: 2.87, Cl: 8.50, N: 10.10, S: 15.38 | ekb.eg |
| 7-(4-chlorophenyl)-2-(4-methoxy-benzylidene)-3,5-dioxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile | C₂₁H₁₂ClN₃O₃S | C: 59.79, H: 2.87, Cl: 8.40, N: 9.96, S: 7.60 | C: 59.74, H: 2.89, Cl: 8.44, N: 9.93, S: 7.55 | ekb.eg |
| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | C₁₆H₁₁ClN₄O₂ | C: 58.81, H: 3.39, Cl: 10.85, N: 17.15 | Not provided in source | nih.gov |
X-ray Diffraction Studies for Three-Dimensional Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For pyrimidine derivatives, X-ray analysis has been used to confirm the planar or near-planar nature of the pyrimidine ring, establish the geometry of substituents, and understand the packing of molecules in the crystal lattice. mdpi.comnih.goviucr.org For example, the analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine confirmed its crystallization in the monoclinic space group P21/c and revealed a dimeric structure stabilized by N—H⋯N hydrogen bonds. iucr.org
| Compound Name | Crystal System | Space Group | Key Structural Findings | Source |
|---|---|---|---|---|
| 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine | Monoclinic | P21/c | The asymmetric unit contains a single molecule. The structure forms a dimer through N—H⋯N hydrogen bonds. | iucr.org |
| A pyrimidine derivative (C₁₄H₁₃Cl₂N₃O₅·H₂O) | Trigonal | R-3 | The asymmetric unit contains one molecule with a disordered phenyl ring and a water molecule. | mdpi.com |
| A nitroalkene precursor to a pyrimidine derivative (C₈H₅Cl₂NO₂) | Monoclinic | P 21/c | The crystal structure is primarily consolidated by Van Der Waals interactions. | mdpi.com |
Biological Activities and Mechanistic Pathways of Pyrimidine 5 Thiol Derivatives
Anticancer Activities
Pyrimidine-5-thiol derivatives have been extensively investigated for their potential as anticancer agents, exhibiting promising activity against various cancer cell lines. Their mechanisms of action are multifaceted, involving cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular kinases.
Cytotoxicity and Antiproliferative Mechanisms on Cancer Cell Lines
A significant body of research highlights the cytotoxic and antiproliferative effects of this compound derivatives across a spectrum of cancer cell lines. For instance, a novel series of 6-amino-5-cyano-2-thiopyrimidines demonstrated broad-spectrum anticancer activity against 60 cell lines in a study by the National Cancer Institute (NCI). nih.gov One particular compound, referred to as 1c, showed high selectivity towards leukemia cells. nih.gov Similarly, pyrimidine-5-carbonitrile derivatives have been identified as cytotoxic to various leukemia and solid tumor cell lines. nih.gov
Other studies have reported the potent cytotoxic effects of newly synthesized pyrimidine-5-carbonitrile derivatives. For example, compounds 5a and 6c exhibited good cytotoxic activity against HepG-2 (liver cancer) cells. researchgate.net Another derivative, compound 11b, showed activity against HCT-116 (colon cancer), HepG-2, MCF-7 (breast cancer), and A549 (lung cancer) cells that was 4.5 to 8.4 times greater than the standard drug erlotinib. rsc.org Furthermore, certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant broad-spectrum anticancer activity, particularly against leukemia, renal, melanoma, and breast cancer cell lines. rsc.org
The antiproliferative activity of these compounds is often evaluated using the GI50 (50% growth inhibition) value. For example, one pyrimidine-5-carbonitrile derivative (compound XVII) exhibited a median growth inhibition (GI50) of 6.15 µM and a total growth inhibition (TGI) of 28.66 µM across a panel of cancer cell lines. nih.gov Another set of pyrazolo[3,4-d]pyrimidine derivatives, compounds 15 and 16, displayed excellent broad-spectrum cytotoxic activity with GI50 values ranging from 0.018 to 9.98 μM. rsc.org
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 6-amino-5-cyano-2-thiopyrimidine (Compound 1c) | Leukemia | High selectivity and promising anticancer activity. | nih.gov |
| Pyrimidine-5-carbonitrile derivatives (Compounds 5a and 6c) | HepG-2 (Liver Cancer) | Good cytotoxic activity. | researchgate.net |
| Pyrimidine-5-carbonitrile derivative (Compound 11b) | HCT-116, HepG-2, MCF-7, A549 | 4.5 to 8.4-fold more active than erlotinib. | rsc.org |
| Pyrazolo[3,4-d]pyrimidine derivatives (Compounds 15 & 16) | Leukemia, Renal, Melanoma, Breast Cancer | Excellent broad-spectrum cytotoxic activity (GI50: 0.018-9.98 μM). | rsc.org |
| Pyrimidine-5-carbonitrile derivative (Compound XVII) | Various | GI50 of 6.15 µM and TGI of 28.66 µM. | nih.gov |
Apoptosis Induction Pathways (e.g., Caspase-3, Bax, Bcl-2, P53)
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of key regulatory proteins in the apoptotic pathway.
Several studies have demonstrated that these derivatives can trigger apoptosis by activating pro-apoptotic proteins and suppressing anti-apoptotic ones. For instance, compound 1c was found to activate caspase-3, Bax, and p53, while simultaneously suppressing the anti-apoptotic protein Bcl-2. nih.govtandfonline.com This dual action effectively pushes the cancer cell towards self-destruction. Similarly, compounds 5a and 6c were shown to induce apoptosis by elevating p53 and Bax levels and downregulating Bcl-2. researchgate.net
The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. An increase in this ratio, as observed with several pyrimidine (B1678525) derivatives, promotes the apoptotic process. researchgate.net Furthermore, some derivatives have been shown to increase the levels of cleaved PARP, another hallmark of apoptosis. researchgate.net The activation of caspases, particularly caspase-3 and caspase-7, is a central event in the execution phase of apoptosis. researchgate.net For example, compound 11b was found to upregulate the level of caspase-3 by 6.5-fold in HepG-2 cells compared to the control. rsc.org
| Compound/Derivative | Mechanism | Reference |
|---|---|---|
| Compound 1c | Activates caspase-3, Bax, and p53; suppresses Bcl-2. | nih.govtandfonline.com |
| Compounds 5a and 6c | Elevates p53 and Bax; downregulates Bcl-2; upregulates Caspase 3/7. | researchgate.net |
| Compound 11b | Upregulates caspase-3 by 6.5-fold in HepG-2 cells. | rsc.org |
| Compound 3b | Increases expression of Bax, Caspase-8, and -9; decreases Bcl-2 expression. | researchgate.net |
| Compound XIX | Upregulates Bax, Ikb-α, and cleaved PARP; downregulates Bcl-2. | nih.gov |
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific phases. This prevents the cancer cells from dividing and growing.
Different derivatives have been shown to arrest the cell cycle at various checkpoints. For example, compound 1c was found to arrest the cell cycle at the S phase in leukemia cells. nih.govtandfonline.com In contrast, other derivatives, such as compound 11b and compound XX, cause cell cycle arrest at the G2/M phase. nih.govrsc.org The ability to halt the cell cycle at different stages provides a diverse range of therapeutic possibilities.
Some compounds elicit a pre-G1 apoptotic effect and disturb the cell cycle at the G1 phase. researchgate.net For instance, pyrazolo[3,4-d]pyrimidine derivative 16 was found to induce cell cycle arrest at the S phase with a subsequent increase in the pre-G population in MDA-MB-468 breast cancer cells. rsc.org The specific phase of cell cycle arrest can depend on the chemical structure of the derivative and the type of cancer cell being targeted. nih.gov
Inhibition of Kinases (e.g., PI3Kδ, SIKs, Protein Kinases)
Protein kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is a common feature of cancer. This compound derivatives have been identified as potent inhibitors of several key kinases involved in cancer progression.
One important target is the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth, proliferation, and survival. scienceopen.com Compound 1c, a 2-thiopyrimidine derivative, demonstrated comparable activity to the known PI3Kδ inhibitor Duvelisib, with an IC50 value of 0.0034 μM. nih.gov Other pyrimidine derivatives have shown inhibitory activity against various protein kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, which are critical for tumor cell proliferation and angiogenesis. researchgate.net
Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are recognized as effective inhibitors of a wide range of protein kinases, including CK2, EGFR, B-Raf, MEK, and CDKs. nih.govrsc.org The inhibition of these kinases disrupts the signaling pathways that drive cancer growth. For example, some pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR tyrosine kinase. rsc.org The ability of these compounds to target multiple kinases contributes to their broad-spectrum anticancer activity.
Antimicrobial Activities
Beyond their anticancer properties, this compound derivatives also exhibit significant antimicrobial activity against a range of pathogenic microorganisms.
Antibacterial Spectrum and Efficacy (Gram-positive, Gram-negative strains)
Derivatives of this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net In one study, newly synthesized pyrimidine thiol derivatives were evaluated for their in vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ekb.eg Some derivatives showed promising activity against these strains. nih.gov
The antibacterial effectiveness can be influenced by the specific substitutions on the pyrimidine ring. For example, certain S-β-D-glucosides of 4-mercaptopyrimidine showed higher activity against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative). nih.gov Another study found that some novel pyrimidine derivatives were particularly effective against Gram-negative bacteria. nih.gov Hybrids of 1,2,4-triazole-3(2H)-thiol with a pyrimidine fragment also displayed high antibacterial activity against Gram-negative microorganisms like E. coli and Pseudomonas aeruginosa. zsmu.edu.ua
The evaluation of antibacterial activity is often conducted using methods that determine the minimum inhibitory concentration (MIC). For instance, some pyridothienopyrimidine derivatives showed greater efficacy against Gram-positive strains, especially S. aureus, with MIC values as low as 15.63 μg/mL. researchgate.net
| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect | Reference |
|---|---|---|---|
| Pyrimidine thiol derivatives | Staphylococcus aureus (Gram+), Escherichia coli (Gram-) | In vitro antibacterial activity. | ekb.eg |
| S-β-D-glucosides of 4-mercaptopyrimidine | Bacillus subtilis (Gram+), E. coli (Gram-) | Higher activity observed. | nih.gov |
| 1,2,4-triazole-3(2H)-thiol with pyrimidine fragment | E. coli (Gram-), Pseudomonas aeruginosa (Gram-) | High antibacterial activity. | zsmu.edu.ua |
| Pyridothienopyrimidine derivatives | S. aureus (Gram+) | Noteworthy potency with MIC values from 7.81 to 15.63 μg/mL. | researchgate.net |
Antifungal Spectrum and Efficacy
This compound derivatives and related structures have demonstrated notable efficacy against a wide range of fungal pathogens, including those affecting plants and humans. nih.govnih.gov The antifungal potential of these compounds is often evaluated by their minimum inhibitory concentration (MIC), which represents the lowest concentration needed to inhibit fungal growth. d-nb.info
Several studies have highlighted the potent fungicidal properties of these compounds. nih.gov For instance, a series of pyrimidin-2-ol/thiol/amine analogues were tested against Candida albicans and Aspergillus niger, with some thiol-containing compounds showing significant activity. d-nb.infonih.gov Specifically, compounds with a thiol group at the para position of a phenyl ring attached to the pyrimidine core were among the most active. d-nb.info Similarly, certain pyrimidine-carbonitriles have shown good activity against both C. albicans and A. niger. ajrconline.org Thiazolo[4,5-d]pyrimidine derivatives, which can be considered related structures, have also shown promising antifungal activity. nih.gov
Research into 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety revealed significant antifungal activity against several phytopathogenic fungi. frontiersin.org A number of these compounds showed high inhibition rates against various species of Botrytis cinerea, the causative agent of gray mold disease in many crops. frontiersin.org
| Compound | Target Fungus | Inhibition Rate (%) | Source |
|---|---|---|---|
| Compound 4 | Cucumber Botrytis cinerea | 75.86 | frontiersin.org |
| Compound 5b | Cucumber Botrytis cinerea | 77.78 | frontiersin.org |
| Compound 5h | Cucumber Botrytis cinerea | 72.31 | frontiersin.org |
| Compound 5o | Cucumber Botrytis cinerea | 80.38 | frontiersin.org |
| Compound 4 | Strawberry Botrytis cinerea | 82.68 | frontiersin.org |
| Compound 5h | Strawberry Botrytis cinerea | 74.37 | frontiersin.org |
| Compound 5o | Strawberry Botrytis cinerea | 75.31 | frontiersin.org |
| Compound 5r | Strawberry Botrytis cinerea | 79.85 | frontiersin.org |
Another study systematically evaluated a series of 4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-thiol derivatives for their antifungal activity. The minimum inhibitory concentration (MIC) was determined against C. albicans and A. niger.
| Compound | Substituent (R) | MIC vs C. albicans (µM/ml) | MIC vs A. niger (µM/ml) | Source |
|---|---|---|---|---|
| Compound 2 | -H | 0.18 | 0.18 | d-nb.info |
| Compound 4 | 4-Cl | 0.15 | 0.30 | d-nb.info |
| Compound 6 | 4-OH | 0.33 | 0.16 | d-nb.info |
| Compound 10 | 4-SH | 0.16 | 0.16 | d-nb.info |
| Fluconazole (Standard) | - | 0.18 | 0.36 | d-nb.info |
Antibiofilm Properties
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. Pyrimidine derivatives have emerged as potential agents to combat biofilm formation. ekb.eg Studies have shown that certain pyrimidine derivatives can inhibit the formation of biofilms and disrupt pre-formed ones. nih.govresearchgate.net For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been evaluated for their antibiofilm activity against clinically isolated multidrug-resistant bacteria, with some compounds showing significant effects. researchgate.net The disruption of the biofilm was confirmed through SEM analysis. researchgate.net Furthermore, some pyrimidine-appended linezolid (B1675486) derivatives have demonstrated potent minimum biofilm inhibitory concentrations (MBIC) against resistant bacterial strains like MRSA and VRE. nih.gov Thiophene derivatives have also been noted for their biofilm-disrupting activity. mdpi.com The development of compounds with antibiofilm properties is a critical area of research, and pyrimidine structures are a promising scaffold. researchgate.net
Antiviral Activities
The pyrimidine core is central to many established antiviral drugs, and derivatives of this compound have shown considerable promise in this area. nih.govgsconlinepress.comnih.gov These compounds have been reported to inhibit a wide range of viruses, including influenza virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.govnih.govacs.org The versatility of the pyrimidine scaffold allows for synthetic modifications that can target various viral processes. core.ac.uk
Targeting Viral Life Cycle Stages (Entry, Replication, Release)
The antiviral action of pyrimidine derivatives often involves interference with critical stages of the viral life cycle. jmb.or.kr Many of these compounds function by inhibiting the synthesis of viral DNA or RNA, a crucial step in replication. gsconlinepress.com For instance, 2-arylthio-5-iodo pyrimidine derivatives have been identified as non-nucleoside inhibitors of hepatitis B virus (HBV) DNA replication. nih.gov These compounds were found to reduce intracellular HBV DNA and pregenomic RNA (pgRNA), indicating a direct impact on the viral replication machinery. nih.gov
Other derivatives target different steps. Some pyrazole (B372694) derivatives synthesized from benzofurans have been shown to inhibit HIV entry into host cells. rsc.org Additionally, viral enzymes are a prime target. Pyrimidine derivatives can act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), proteases, or reverse transcriptase, all of which are essential for producing new virus particles. jmb.or.krrsc.orgmdpi.com
Anti-HIV Activity
A significant amount of research has focused on this compound analogues as anti-HIV agents. ekb.eg Many of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to and inhibit the reverse transcriptase enzyme that HIV uses to convert its RNA genome into DNA. nih.govmdpi.com
A series of 10-thiaisoalloxazines, which are structural analogues of C-5 substituted pyrimidines, exhibited modest inhibitory activity against the cytopathic effects of HIV-1. nih.gov More potent activity has been observed in other related structures. Thiazolo[4,5-d]pyrimidine derivatives have been synthesized and tested for anti-HIV activity. nih.gov Studies on 6-thioarylpyrimidines have also been conducted to develop new NNRTIs. researchgate.net Research into 1,3,4-oxadiazole (B1194373) derivatives containing indole (B1671886) and acetamide (B32628) found compounds that potently inhibited HIV-1 infectivity by interfering specifically with the viral transcription step. researchgate.net
| Compound Class | Specific Compound | Target | Activity (EC50) | Source |
|---|---|---|---|---|
| Pyrimidine NNRTI | Compound 48 | HIV-1 (WT and resistant mutants) | 3.43–11.8 nM | nih.gov |
| Pyrimidine RT Inhibitor | Compound 58 | HIV-1 (WT and resistant mutants) | 0.1–2.6 nM | mdpi.com |
| 1,3,4-Oxadiazole Derivative | Compound 9 | HIV-1 Transcription | 0.17 µM | researchgate.net |
| 1,3,4-Oxadiazole Derivative | Compound 13 | HIV-1 Transcription | 0.24 µM | researchgate.net |
| Pyrazole Derivative | Compound 5f | HIV Entry / HIV-1 Protease | 0.39 µM (Q23 pseudovirus) | rsc.org |
Anti-inflammatory and Analgesic Properties
Derivatives of pyrimidine have demonstrated significant anti-inflammatory and analgesic activities. nih.govnih.govscielo.br Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov
Several studies have synthesized pyrimidine derivatives that show potent and selective inhibition of COX-2, an enzyme responsible for inflammation and pain. nih.govgsconlinepress.com This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. For example, certain pyrano[2,3-d]pyrimidines and pyrimidine-pyridine hybrids displayed noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2. nih.govrsc.org Some derivatives showed inhibitory effects comparable to the standard drug celecoxib. nih.govrsc.org Another identified mechanism is the inhibition of p38α MAP kinase, a key regulator of the production of pro-inflammatory cytokines. gsconlinepress.com
| Compound | Compound Class | Activity (IC50 vs COX-2) | Comparison Drug (IC50) | Source |
|---|---|---|---|---|
| Compound 5 | Pyrano[2,3-d]pyrimidine | 0.04 ± 0.09 µmol | Celecoxib (0.04 ± 0.01 µmol) | nih.govrsc.org |
| Compound 6 | Pyrano[2,3-d]pyrimidine | 0.04 ± 0.02 µmol | Celecoxib (0.04 ± 0.01 µmol) | nih.govrsc.org |
| Compound 27 | Pyrimidine-pyridine hybrid | 0.62 µM | Celecoxib (1.11 µM) | rsc.org |
| Compound 29 | Pyrimidine-pyridine hybrid | 0.25 µM | Celecoxib (1.11 µM) | rsc.org |
In addition to COX inhibition, some pyrimidine derivatives inhibit lipoxygenase, another enzyme involved in the inflammatory pathway. nih.gov Certain pyrimidine derivatives were found to be potent lipoxygenase inhibitors, with IC50 values in the micromolar range. researchgate.net The analgesic properties of these compounds are closely linked to their anti-inflammatory effects. nih.gov For instance, pyrimidine derivatives containing a coumarin (B35378) moiety have been reported to possess analgesic effects. scielo.br
COX Inhibitors, NO, and PGE2
Certain pyrimidine derivatives have demonstrated significant anti-inflammatory effects by inhibiting crucial inflammatory pathways. rsc.org Research has shown that these compounds can suppress the activity of COX enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. rsc.org Specifically, some pyrimidine derivatives have been identified as potent inhibitors of COX-2, an isoform of the cyclooxygenase enzyme that is upregulated during inflammation. rsc.orgnih.govnih.gov
For instance, a series of trifluoromethyl-substituted pyrimidine derivatives showed remarkable potency and selectivity in inhibiting the COX-2 enzyme, with the lead compound exhibiting an IC50 value of 7 nM. rsc.org In another study, two pyrimidine derivatives, L1 and L2, displayed high selectivity towards COX-2, surpassing the activity of the established anti-inflammatory drug piroxicam (B610120) and showing results comparable to meloxicam. nih.gov Furthermore, some polysubstituted pyrimidines have been found to powerfully inhibit the generation of PGE2, with IC50 values ranging from 0.003 to 0.033 μM, which is more potent than the widely used drugs indomethacin (B1671933) and aspirin. rsc.org
In addition to targeting the COX pathway, pyrimidine derivatives have also been shown to modulate nitric oxide (NO) production. researchgate.netbrieflands.com A series of indole and indazole-piperazine pyrimidine derivatives were found to significantly reduce the release of inflammatory mediators, including NO and PGE2, in lipopolysaccharide (LPS)-induced microglial cells. researchgate.netbrieflands.com This dual inhibition of both COX and NO pathways highlights the potential of this compound derivatives as multi-targeted anti-inflammatory agents.
Antioxidant Properties
Pyrimidine derivatives, including those with a thiol group, have been recognized for their antioxidant capabilities. nih.govplos.orgekb.eg These compounds can mitigate oxidative stress through various mechanisms, including scavenging free radicals and influencing the activity of antioxidant enzymes. nih.govmdpi.com
Radical Scavenging Activities (e.g., DPPH radical scavenging)
The antioxidant potential of pyrimidine derivatives is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govplos.orgijpsonline.com The DPPH assay measures the capacity of a compound to donate a hydrogen atom or an electron to neutralize the radical. iomcworld.comacs.org
Several studies have demonstrated the potent DPPH radical scavenging activity of pyrimidine derivatives. For example, compounds 12 and 6 from a series of synthesized pyrimidine benzothioate and sulfonyl methanone (B1245722) derivatives exhibited robust antioxidant activity by efficiently scavenging the DPPH radical. nih.gov Similarly, other pyrimidine derivatives have shown significant DPPH scavenging ability, with some compounds exhibiting IC50 values comparable to or even better than standard antioxidants like ascorbic acid. plos.orgmdpi.comijpsonline.com The presence of specific substituents on the pyrimidine ring, such as 4-hydroxyphenyl or 4-hydroxy-3-methoxyphenyl groups, has been shown to enhance this radical scavenging activity. ijpsonline.com
Impact on Oxidative Stress Markers (e.g., MDA, GSH, CAT)
Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This imbalance can lead to cellular damage, including lipid peroxidation. pjmhsonline.com Malondialdehyde (MDA) is a well-known product of lipid peroxidation and serves as a common marker of oxidative stress. pjmhsonline.combioline.org.br The body's defense against oxidative stress involves a network of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), as well as non-enzymatic antioxidants like reduced glutathione (GSH). pjmhsonline.complos.orgresearchgate.netmdpi.com
Studies have shown that pyrimidine derivatives can positively impact these oxidative stress markers. For instance, some pyrimidine derivatives have been found to strongly inhibit lipid peroxidation. nih.gov This is significant because lipid peroxidation can cause damage to cell membranes, leading to cell death. pjmhsonline.com Furthermore, research suggests that pyrimidine compounds can influence the levels and activities of antioxidant enzymes. For example, titanium dioxide nano-catalysts used in the synthesis of pyrimidine carbonitrile derivatives are thought to enhance the activity of superoxide dismutase, catalase, and glutathione peroxidase, thereby modulating cellular signaling pathways involved in oxidative stress. plos.org
Enzyme Inhibition Studies (General)
The pyrimidine scaffold is a key component in a variety of molecules that exhibit inhibitory activity against a range of enzymes. rsc.orgresearchgate.net This has made pyrimidine derivatives a significant area of focus in medicinal chemistry for the development of new therapeutic agents. ekb.egrsc.org The inhibitory potential of these compounds extends to enzymes involved in critical biological processes, including metabolic pathways and cellular signaling. researchgate.net
Research has identified pyrimidine derivatives as potent inhibitors of several enzyme classes, such as protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer. rsc.org Additionally, pyrimidine-based compounds have been investigated for their ability to inhibit metabolic enzymes, including those involved in nucleotide metabolism. mayocliniclabs.comtestcatalog.org The structural versatility of the pyrimidine ring allows for modifications that can lead to highly selective and potent enzyme inhibitors. rsc.org
Pyrimidine 5'-Nucleotidases (P5'N)
Pyrimidine 5'-nucleotidases (P5'Ns) are enzymes that play a crucial role in the catabolism of pyrimidine nucleotides. mayocliniclabs.comtestcatalog.org They catalyze the dephosphorylation of pyrimidine 5'-monophosphates, allowing the resulting nucleosides to diffuse out of the cell. The activity of P5'N is dependent on magnesium ions and can be inhibited by various substances. mayocliniclabs.comtestcatalog.org
Inhibitors of P5'N include heavy metal ions such as lead, mercury, copper, nickel, and cadmium. mayocliniclabs.comtestcatalog.org Additionally, metal-chelating agents like EDTA can inhibit the enzyme's function. mayocliniclabs.comtestcatalog.org Thiol-reactive compounds have also been shown to inhibit P5'N activity, suggesting the importance of thiol groups for its catalytic function. bibliotekanauki.pl In fact, the inactivation of P5'N in certain conditions has been linked to the modification of the enzyme's sulfhydryl (-SH) groups through oxidation and reaction with aldehydes produced during lipid peroxidation. nih.gov
Cytidine (B196190) Deaminase
Cytidine deaminase (CDA) is a key enzyme in the pyrimidine salvage pathway, responsible for the deamination of cytidine and its analogues. nih.govplos.org This enzymatic activity is critical as it can inactivate several pyrimidine-based anticancer drugs. nih.gov Therefore, inhibitors of CDA are of significant interest in cancer therapy to enhance the efficacy of these drugs. researchgate.nettandfonline.com
The structure of CDA reveals the presence of thiol groups that are implicated in its catalytic activity. nih.gov Inhibition studies have shown that p-chloromercuribenzoate and heavy metal ions can suppress enzyme activity, providing evidence for the involvement of sulfhydryl groups. nih.gov Furthermore, competitive inhibition by cytidine analogs with modified ribose moieties has been observed. nih.gov Notably, zebularine, a pyrimidine nucleoside analog, acts as a transition-state analog inhibitor of cytidine deaminase. researchgate.netnih.gov
Glutathione S-Transferase (GST)
Glutathione S-Transferase (GST) is a crucial enzyme in the detoxification process, catalyzing the conjugation of glutathione (GSH) to various endogenous and exogenous electrophilic compounds. journalagent.comresearchgate.net The inhibition of GST is a significant area of research, particularly in overcoming chemotherapy resistance in cancer cells where GST levels are often elevated. journalagent.comresearchgate.net
Certain pyrimidine derivatives have demonstrated potent inhibitory effects on the GST enzyme. journalagent.comresearchgate.net In one study, a series of pyrimidine derivatives were investigated for their in vitro inhibitory effects on GST purified by affinity chromatography. journalagent.com The results indicated that these compounds strongly inhibited the GST enzyme at micromolar levels. journalagent.comresearchgate.net For instance, 4-amino-2-chloropyrimidine (B189420) was identified as the most effective inhibitor among the tested compounds, exhibiting a noncompetitive inhibition type. researchgate.net The position of substituents on the pyrimidine ring was found to significantly influence the inhibitory potency; for example, 4-amino-2-chloropyrimidine showed a fourfold greater inhibition effect compared to 4-amino-6-chloropyrimidine, suggesting that the chlorine ion's position is critical for effective binding and inhibition of the GST enzyme. journalagent.com
The kinetic parameters for the inhibition of GST by these derivatives were determined, revealing low IC₅₀ and Kᵢ values, which underscore their strong inhibitory potential. journalagent.comresearchgate.net
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 4-amino-2-chloropyrimidine | 0.037 | 0.047 ± 0.0015 | Noncompetitive | journalagent.comresearchgate.net |
| 4-amino-6-chloropyrimidine | 0.139 | 0.140 | Noncompetitive | journalagent.com |
| 4-amino-2,6-dichloropyrimidine | 0.662 | 0.272 ± 0.1764 | Noncompetitive | journalagent.com |
Carbohydrate Digesting Enzymes (e.g., α-Amylase, α-Glucosidase)
The inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type-2 diabetes by controlling postprandial hyperglycemia. ajchem-a.comjocpr.com Pyrimidine derivatives have emerged as a promising class of inhibitors for these enzymes. jocpr.comnih.govnih.gov
Multiple studies have reported the synthesis and evaluation of various pyrimidine derivatives against α-amylase and α-glucosidase. A series of novel diaryl pyrimidine-linked acyl thiourea (B124793) derivatives showed remarkable inhibition potential against α-amylase. rsc.org Similarly, other research has identified pyrimidine derivatives with significant α-glucosidase inhibitory activity, with many compounds showing lower IC₅₀ values than the standard drug, acarbose. jocpr.com For example, in one study, the most active compounds, 4d and 4f, had IC₅₀ values of 168.9 ± 6.7 µM and 228.4 ± 8.4 µM, respectively, against α-glucosidase from Saccharomyces cerevisiae. jocpr.com Kinetic studies revealed that the most potent of these, compound 4d, acted as a competitive inhibitor of the α-glucosidase enzyme. jocpr.com
The structural features of the pyrimidine derivatives, such as the substitution patterns on the pyrimidine core, play a crucial role in their inhibitory activity. jocpr.comrsc.org Some pyrimidine-fused derivatives have been found to be modest and selective inhibitors of α-glucosidase over α-amylase, which could be beneficial in reducing gastrointestinal side effects. nih.gov
| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Standard Drug (IC₅₀ µM) | Reference |
|---|---|---|---|---|
| Diaryl pyrimidine linked acyl thiourea (6j) | α-Amylase | 1.478 ± 0.051 | Not Specified | rsc.org |
| Diaryl pyrimidine linked acyl thiourea (6g) | α-Amylase | 1.509 ± 0.039 | Not Specified | rsc.org |
| S-[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate (SD4) | α-Amylase | Best in series | Acarbose | ajchem-a.comresearchgate.net |
| 2,4,6-Triaryl pyrimidine (4d) | α-Glucosidase | 168.9 ± 6.7 | Acarbose (750.0 ± 5.0) | jocpr.com |
| 2,4,6-Triaryl pyrimidine (4f) | α-Glucosidase | 228.4 ± 8.4 | Acarbose (750.0 ± 5.0) | jocpr.com |
| 4-(arylidene)amino-1,2,4-traizole-5-thiol derivatives | α-Glucosidase | 25.81 ± 1.63 – 113.61 ± 1.31 | Acarbose (375.82 ± 1.76) | researchgate.net |
Acetylcholinesterase
Acetylcholinesterase (AChE) inhibitors are cornerstone drugs for the symptomatic treatment of Alzheimer's disease. researchgate.netnih.gov The pyrimidine scaffold has been utilized to develop new and effective AChE inhibitors. researchgate.netumich.edu Research has demonstrated that novel synthesized pyrimidine derivatives can exhibit effective inhibition against AChE, with some compounds showing Kᵢ values in the low nanomolar range. researchgate.net
For instance, a series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed and evaluated as AChE inhibitors. nih.gov One compound from this series, 10q, displayed the most potent inhibitory activity against AChE with an IC₅₀ of 0.88 ± 0.78 µM, which was superior to the standard drug Huperzine-A. nih.gov This compound was also found to be a selective AChE inhibitor, with weak activity against butyrylcholinesterase (BChE). nih.gov Kinetic studies and molecular docking revealed that this derivative likely binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, indicating a mixed-type inhibition mode. nih.gov
Another study on 5H-thiazolo[3,2-a]pyrimidine derivatives also identified compounds with considerable AChE inhibitory effects, with some showing over 50% inhibition at a concentration of 10 µM. umich.edu
| Compound Class/Derivative | IC₅₀ (µM) | Kᵢ (nM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 2-((-1-(o-iodophenyl)-1H-tetrazol-5-yl)thio)-2,3-dihydro-1H-inden-1-one | 1.75 | Not Specified | Mixed-type | mjcce.org.mk |
| Novel Pyrimidine Derivatives (general) | Not Specified | 33.15 ± 4.85 – 52.98 ± 19.86 | Not Specified | researchgate.net |
| Pyrimidine diamine (Compound 9) | ~90% inhibition at 9 µM | Not Specified | Not Specified | acs.org |
| 2-(2-oxoethyl)pyrimidine-5-carboxamide (10q) | 0.88 ± 0.78 | Not Specified | Mixed-type | nih.gov |
Other Reported Biological Activities (e.g., Antimalarial, Antihypertensive, Calcium Channel Blocking, Antitubercular, Glutamate (B1630785) Receptor Antagonistic)
The versatile pyrimidine scaffold is a constituent of numerous molecules with a wide spectrum of pharmacological activities. ekb.egorientjchem.org
Antimalarial Activity : Pyrimidine derivatives are crucial components in antimalarial drugs, often targeting the dihydrofolate reductase enzyme of the Plasmodium parasite. gsconlinepress.comjrespharm.com Compounds like pyrimethamine (B1678524) are well-known examples. gsconlinepress.com Research has focused on synthesizing new 2,4,6-trisubstituted pyrimidine derivatives that show potent activity against various strains of Plasmodium falciparum, including those resistant to existing antifolates. jrespharm.comgoogle.com Quantitative structure-activity relationship (QSAR) studies have helped in designing new pyrimidine compounds with enhanced antimalarial activity. jrespharm.com
Antihypertensive and Calcium Channel Blocking Activity : Certain pyrimidine derivatives have been developed as potent antihypertensive agents, often acting as calcium channel blockers (CCBs). iaea.orgjapsonline.comnih.govnih.gov These compounds are often designed as bioisosteres of nifedipine, a well-known CCB. nih.govmdpi.com Studies have shown that some pyrimidine derivatives can significantly reduce mean arterial blood pressure in hypertensive rat models. iaea.orgnih.govresearchgate.net Their mechanism often involves the relaxation of vascular smooth muscle by blocking Ca²⁺ influx through voltage-gated calcium channels. iaea.orgnih.govresearchgate.net Some derivatives also exhibit vasodilation through antioxidant and anti-inflammatory pathways. nih.govresearchgate.net For example, compounds 5a, 5b, 9b, and 9c in one study showed significant relaxation of rabbit aortae, comparable to or better than nifedipine. iaea.org
Antitubercular Activity : With the rise of drug-resistant tuberculosis, there is a critical need for new antitubercular agents. mmsl.cz Pyrimidine-containing small molecules have gained attention, with some entering clinical trials. ucl.ac.uknih.gov Various pyrimidine derivatives have been synthesized and shown to be active against Mycobacterium tuberculosis H37Rv. mmsl.czniscpr.res.injmbfs.org For instance, 1,6-dihydro-4-(4-nitrophenyl)-6-(3-phenoxyphenyl)pyrimidine-2-thiol (6h) was identified as a highly active compound with a Minimum Inhibitory Concentration (MIC) of 0.68 µg/mL. niscpr.res.in These compounds may target different mycobacterial enzymes, such as thymidine (B127349) monophosphate kinase (TMPKmt). jmbfs.org
Glutamate Receptor Antagonistic Activity : Derivatives of pyrimidine, such as 5H-thiazolo[3,2-a]pyrimidines, have been investigated as antagonists for metabotropic glutamate receptors (mGluRs), specifically the mGlu2 receptor. nih.gov These antagonists are of interest for their potential in treating neurological and psychiatric disorders. Structure-activity relationship studies have explored how different substituents on the pyrimidine-fused ring system affect their binding and activity at the receptor. nih.gov Additionally, other related structures have been explored as antagonists for the mGluR5 receptor. researchgate.net
Biochemical Interactions
Interactions with Cellular Thiol Pools (e.g., GSH, Cys, Hcy)
The thiol group of this compound is chemically reactive and can participate in various biochemical interactions, particularly with the cellular thiol pool. This pool is dominated by glutathione (GSH), a tripeptide composed of glutamate, cysteine (Cys), and glycine. journalagent.commdpi.com GSH is the most abundant low-molecular-weight thiol in cells and plays a critical role in maintaining intracellular redox balance, protecting against oxidative stress, and detoxifying xenobiotics. journalagent.commdpi.com
The interaction of this compound derivatives with enzymes like Glutathione S-Transferase (GST) inherently involves the cellular GSH pool, as GSH is a co-substrate for the reactions catalyzed by GST. journalagent.comnih.gov By inhibiting GST, these pyrimidine derivatives can modulate cellular processes that are dependent on GSH conjugation. journalagent.com A decrease in GST activity can lead to an accumulation of its substrates, potentially altering the redox state of the cell. The cellular redox status, often represented by the GSH/GSSG (oxidized glutathione) ratio, is a key regulator of cellular signaling, proliferation, and apoptosis. mdpi.com Therefore, by interacting with a key enzyme of the glutathione system, pyrimidine-thiol derivatives can indirectly influence the broader cellular thiol landscape and redox-dependent pathways.
Protein Thiol Modifications (e.g., Glutathionylation)
Protein thiol modifications are crucial post-translational modifications that regulate protein structure and function. plos.org A prominent example is S-glutathionylation, which is the reversible formation of a mixed disulfide between the thiol group of a protein cysteine residue and glutathione (GSH). nih.govsemanticscholar.org This modification protects protein thiols from irreversible oxidation under conditions of oxidative stress and also serves as a regulatory switch in cell signaling pathways. plos.orgnih.govsemanticscholar.org
Given that this compound derivatives interact with the glutathione system, they have the potential to influence protein S-glutathionylation. Research has shown that some glutathione derivatives can covalently modify cysteine residues in the active site of enzymes like GST. nih.gov This suggests a mechanism where thiol-containing compounds can directly interact with protein thiols. Furthermore, proteomic studies have identified proteins involved in pyrimidine metabolism as being targets of S-glutathionylation, indicating a direct link between this modification and pyrimidine-related pathways. nih.govsemanticscholar.org By altering the activity of enzymes like GST or by directly interacting with protein thiols, this compound derivatives could modulate the S-glutathionylation status of various proteins, thereby impacting their function and downstream cellular processes.
Analytical Methodologies for Pyrimidine 5 Thiol and Thiol Detection in Biological Systems
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in thiol analysis, offering powerful separation capabilities that are essential when analyzing complex biological samples. mdpi.com These techniques can distinguish between different thiol compounds and their oxidized forms, which is critical for assessing the redox status of a biological system. mdpi.commdpi.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pyrimidine (B1678525) derivatives and other thiols. researchgate.netmdpi.com It provides excellent separation and is often coupled with various detectors for sensitive and selective quantification. astm.org Reversed-phase HPLC is the most common modality, typically utilizing C8 or C18 silica (B1680970) gel columns for separation. researchgate.net The versatility of HPLC allows for its application in diverse biological samples, including plasma, urine, and cell extracts. sigmaaldrich.comnih.govresearchgate.net
HPLC with Ultraviolet (UV) detection is a widely used method for analyzing compounds that possess a chromophore. Thionucleobases, including pyrimidine thiols, naturally exhibit UV absorbance, which can be exploited for their detection. nih.gov For instance, S-alkylated thionucleobases show a characteristic shift in their UV absorption spectrum to lower wavelengths compared to their non-alkylated forms, a property that can be used to monitor reactions. beilstein-journals.org The UV spectra of 2-thiopyrimidines like 2-thiouracil (B1096) show a maximum absorption around 275 nm with a shoulder at approximately 290 nm. nih.gov 4-Thiouracil displays a strong absorption band in the UVA region, with a maximum around 330 nm. acs.org
While direct UV detection is possible, derivatization is often employed to enhance sensitivity and selectivity. Reagents can be used that attach a UV-absorbing tag to the thiol group. acs.org For example, S-pyridinium derivatives formed by reacting thiols with 1-benzyl-2-chloropyridinium (B76325) bromide can be detected at 316 nm. researchgate.net The choice of detection wavelength is critical and is determined by the specific absorbance characteristics of the target analyte or its derivative. sci-hub.se
Table 7.1.1.1: UV Detection Wavelengths for Thiol Derivatives
| Analyte/Derivative Class | Detection Wavelength (nm) | Reference |
|---|---|---|
| 2-Thiopyrimidines | ~275 | nih.gov |
| 4-Thiouracil | ~330 | acs.org |
| S-Pyridinium derivatives | 316 | researchgate.net |
| Thiolate anion (from Ellman's Reagent) | 420 | rsc.orgrsc.org |
The coupling of HPLC with mass spectrometry (MS) creates a powerful analytical tool (HPLC-MS) that offers high sensitivity and selectivity, making it ideal for the complex challenge of thiol analysis in biological matrices. mdpi.commdpi.com HPLC-MS/MS, which involves tandem mass spectrometry, provides enhanced specificity, allowing for the simultaneous determination of multiple thiol-containing metabolites from a single sample. mdpi.com This comprehensive "thiol profiling" is crucial for understanding the intricate network of metabolic pathways involved in redox homeostasis. mdpi.com
Due to the low concentration of many thiols and the complexity of biological samples, derivatization is often a necessary step prior to HPLC-MS analysis. mdpi.com Derivatization reagents are chosen to react specifically with the thiol group, improving chromatographic separation and enhancing ionization efficiency for MS detection. mdpi.com A common strategy involves using reagents like 4,4′-dithiodipyridine (DTDP), which reacts with thiols to yield stable derivatives. acs.orgunipd.it These derivatives can be enriched by solid-phase extraction (SPE) and then analyzed by HPLC-MS/MS, often using multiple reaction monitoring (MRM) for accurate quantification. acs.org The fragmentation of these derivatives in the mass spectrometer produces characteristic product ions that can be used for selective screening of novel thiols in complex mixtures. researchgate.net
Table 7.1.1.2: HPLC-MS Methods for Thiol Analysis
| Derivatization Reagent | Mass Spectrometry Mode | Application | Reference |
|---|---|---|---|
| 4,4′-dithiodipyridine (DTDP) | HPLC-MS/MS (MRM) | Quantification of thiols in wine | acs.org |
| N-ethylmaleimide (NEM) | HPLC-MS/MS | Simultaneous determination of seven sulfur-containing metabolites in cultured cells | mdpi.com |
For highly sensitive quantification of thiols, particularly at low concentrations in biological fluids, HPLC combined with fluorescence detection (HPLC-FL) is one of the most suitable techniques. mdpi.comastm.org Since most thiols are not naturally fluorescent, this method requires a derivatization step where a fluorogenic reagent is covalently attached to the sulfhydryl group. This can be done either before (pre-column) or after (post-column) chromatographic separation. astm.org
A variety of fluorogenic reagents have been developed for thiol analysis. Key examples include:
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F): This water-soluble reagent reacts with thiols to form highly fluorescent adducts. mdpi.comdojindo.com The resulting derivatives can be excited at approximately 385 nm and emit light at 515 nm. dojindo.com This method has been successfully used to separate and quantify six different thiols in human cell samples within 30 minutes. mdpi.comnih.gov
Monobromobimane (mBBr): This is another widely used fluorescent tag for thiols. mdpi.com It allows for the simultaneous determination of both low-molecular-weight thiols and proteins in a single analytical run, with derivatives detected at excitation/emission wavelengths of 378 nm and 492 nm, respectively. mdpi.com
Maleimide-based reagents: Compounds like N-[4-(6-dimethylamino-2-benzofuranyl)phenyl] maleimide (B117702) react with thiols to produce fluorescent products, enabling the simultaneous separation and determination of various thiols in biological tissues. nih.gov
The choice of derivatization reagent affects the sensitivity and specificity of the assay, with detection limits reaching the femtomole (fmol) and even picomole (pmol) levels. mdpi.comresearchgate.net
Table 7.1.1.3: Common Fluorescent Derivatization Reagents for HPLC-FL Thiol Analysis
| Reagent Name | Abbreviation | Excitation λ (nm) | Emission λ (nm) | Application Examples | Reference |
|---|---|---|---|---|---|
| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate | SBD-F | ~385 | ~515 | Glutathione (B108866), Cysteine in cells | mdpi.comdojindo.com |
| Monobromobimane | mBBr | 378 | 492 | Thiols and albumin in plasma | mdpi.com |
| 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) | MIPBO | 310 | 375 | Cysteine, Glutathione | mdpi.comresearchgate.net |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique frequently used to monitor the progress of chemical reactions and assess the purity of synthesized compounds, including pyrimidine derivatives. rasayanjournal.co.innih.govnih.gov In the synthesis of novel pyrimidines, TLC is routinely employed to confirm the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot. nih.gov
The purity of the final product can be checked by running the compound on a TLC plate, often made of silica gel. rasayanjournal.co.inmdpi.com A suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane, is chosen to achieve good separation. nih.gov After developing the plate, the spots are visualized, commonly under UV light at 254 nm. brieflands.com A pure compound should ideally appear as a single spot. This method provides a qualitative assessment of purity before more rigorous quantitative techniques like HPLC are employed. researchgate.net
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (HPLC-MS)
Spectrophotometric and Spectrofluorimetric Methods
Beyond chromatography, spectrophotometric and spectrofluorimetric methods offer alternative approaches for the quantification of thiols. mdpi.com These methods are often simpler and faster than chromatographic techniques but may sometimes lack the same level of specificity for individual thiols in a mixture. mdpi.comrsc.org
Spectrophotometric Methods: These assays are typically colorimetric, relying on a chemical reaction that produces a colored product, the absorbance of which can be measured with a spectrophotometer. The most well-known method for total thiol quantification is the Ellman's assay. acs.org It uses 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with sulfhydryl groups to release a yellow-colored thiolate anion. rsc.orgrsc.org This product has a strong absorption maximum at 420 nm, and its intensity is directly proportional to the concentration of thiols in the sample. rsc.org This method is robust and can be used to measure total thiol content in various biological samples. rsc.org
Spectrofluorimetric Methods: These methods utilize fluorescent probes that change their spectral properties upon reacting with thiols, offering very high sensitivity. researchgate.netbiocompare.com One approach involves the oxidation of thiols by a cerium(IV) probe. This reaction forms a Ce(III)-disulfide complex that is highly fluorescent, with an emission maximum at 352 nm. researchgate.netnih.gov The increase in fluorescence intensity is proportional to the thiol concentration, allowing for detection at nanomolar (nM) levels. researchgate.netnih.gov Another strategy uses a non-fluorescent dye that, upon reacting with a thiol, generates a strongly fluorescent adduct with excitation and emission maxima around 490 nm and 520 nm, respectively. sigmaaldrich.comabcam.com Such methods are available in commercial kits and are suitable for quantifying total free thiols in samples like plasma, urine, and cell extracts. sigmaaldrich.comabcam.com
Table 7.2: Spectroscopic Methods for Thiol Detection
| Method Type | Reagent/Probe | Principle | Detection Wavelength | Detection Limit | Reference |
|---|---|---|---|---|---|
| Spectrophotometric | 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) | Colorimetric; release of thiolate anion | 420 nm | 0.41 µmol/L | rsc.org |
| Spectrofluorimetric | Cerium(IV) | Fluorescence enhancement via Ce(III)-disulfide complex formation | 352 nm (Emission) | 0.05 nM (for GSH) | researchgate.netnih.gov |
| Spectrofluorimetric | Proprietary Thiol Sensor | Fluorescence generation upon adduct formation | Ex: 490 nm / Em: 520 nm | 10 nM (1 picomole) | sigmaaldrich.com |
Ellman's Reagent (DTNB) Based Assays for Total Thiol and Disulfide Quantification
Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, is a widely used compound for quantifying free sulfhydryl (thiol) groups in solution. bmglabtech.com The assay is based on a thiol-disulfide exchange reaction. DTNB reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB). bmglabtech.com The target of the reaction is the conjugate base (R-S⁻) of the free sulfhydryl group. bmglabtech.com
The resulting TNB is a yellow-colored product that ionizes to the TNB²⁻ dianion at neutral or alkaline pH and can be quantified spectrophotometrically by its strong absorbance at 412 nm. bmglabtech.comraybiotech.com The molar extinction coefficient of TNB is approximately 14,150 M⁻¹cm⁻¹ at 412 nm, which allows for sensitive detection. broadpharm.com This reaction is stoichiometric, meaning the amount of TNB produced is directly proportional to the amount of thiol present in the sample, enabling accurate quantification. raybiotech.com
These assays are popular due to their simplicity and rapidity. bmglabtech.com To quantify total thiol content, which includes both free thiols and those present in disulfide bonds, a reduction step is necessary. Reagents like sodium borohydride (B1222165) (NaBH₄) can be used to reduce the disulfide bonds to free thiols before the addition of Ellman's reagent. libios.fr The total thiol concentration is then measured, and the disulfide concentration can be calculated by subtracting the free thiol concentration (measured without the reduction step) from the total thiol concentration. libios.fr
Table 1: Key Parameters for DTNB-Based Thiol Assay
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Reagent | 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) | bmglabtech.com |
| Analyte | Free sulfhydryl groups (-SH) | broadpharm.com |
| Product | 2-nitro-5-thiobenzoic acid (TNB) | bmglabtech.com |
| Detection Wavelength | 412 nm | bmglabtech.combroadpharm.com |
| Molar Extinction Coefficient | 14,150 M⁻¹cm⁻¹ | broadpharm.com |
Fluorescent Probes for Live Cell Thiol Imaging and Quantitative Detection
Fluorescent probes are indispensable tools for visualizing and quantifying thiols within the complex environment of living cells. These probes are designed to react selectively with thiols, resulting in a change in their fluorescent properties. mdpi.com This allows for real-time monitoring of thiol concentrations and their dynamic changes in response to cellular events like oxidative stress. rsc.org
The design of these probes often leverages the high nucleophilicity of the thiol group. mdpi.com Common reaction mechanisms include:
Michael Addition: This is a frequently used and reversible reaction where a thiol adds across an α,β-unsaturated carbonyl system within the probe. This reversibility is advantageous for monitoring dynamic changes in glutathione (GSH) levels. rsc.org
Nucleophilic Substitution: Thiol groups can displace a leaving group on the probe molecule, leading to a fluorescent product. rsc.org
Cleavage of a Diselenide Bond: Some probes contain a diselenide bond that is rapidly cleaved by thiols, releasing a fluorophore. rsc.org
A variety of fluorophores, such as fluorescein, rhodamine, and naphthalimide, are used as the core structures for these probes. rsc.orgrsc.orgscispace.com The choice of fluorophore and recognition site influences the probe's properties, including its selectivity, sensitivity, and cellular localization. For instance, some probes are specifically designed to target mitochondria or lysosomes. rsc.org Two-photon microscopy, when used with appropriate probes, enables deeper tissue imaging with reduced photodamage. scispace.com
Table 2: Examples of Fluorescent Probes for Thiol Detection
| Probe Type/Name | Reaction Mechanism | Application | Source(s) |
|---|---|---|---|
| ThiolQuant Green (TQ Green) | Michael Addition | Quantitative detection of GSH in living cells | rsc.org |
| QuicGSH (QG3.0) | Fluorescence Resonance Energy Transfer (FRET) | Mitochondria-targeted GSH quantification | rsc.org |
| Naphthalimide-based probes (e.g., Z1) | Photo-induced Electron Transfer (PET) | Two-photon imaging of thiols in cells and tissues | scispace.com |
| Fluorescein-diselenide probe | Diselenide bond cleavage | Rapid and reversible detection of thiols | rsc.org |
Electrochemical Methods
Electrochemical techniques offer a highly sensitive and often label-free approach for the analysis of thiol-containing compounds, including pyrimidine derivatives. Methods such as potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and cyclic voltammetry are employed to study the electrochemical behavior of these molecules. mdpi.com
These methods are particularly useful in fields like corrosion science, where pyrimidine-thiol derivatives have been investigated as corrosion inhibitors. For example, potentiodynamic polarization curves can reveal whether a compound acts as an anodic, cathodic, or mixed-type inhibitor by measuring the shift in corrosion potential and the reduction in corrosion current density. EIS is used to analyze the resistance and capacitance properties of the interface between an electrode and a solution, providing insights into the formation of protective films by thiol-containing molecules on metal surfaces. nih.gov
Cyclic voltammetry at a hanging mercury drop electrode has been used to investigate the reduction and oxidation processes of pyrimidine-thiol compounds. researchgate.net By studying the peak potentials at different pH values, important physicochemical properties like the pKa values of the compound can be determined. researchgate.net Such studies can also reveal tautomeric equilibria, such as the thiol-thione tautomerization observed in some pyrimidine-2-thione derivatives. researchgate.net
Capillary Electrophoresis and Gel Electrophoresis
Electrophoresis techniques, which separate molecules based on their size and charge in an electric field, are powerful tools for analyzing thiols in complex biological samples.
Capillary Electrophoresis (CE) is known for its high separation efficiency, rapid analysis time, and minimal sample consumption. scispace.comnih.gov It is well-suited for the analysis of small-molecule thiols and metabolites, including purines and pyrimidines. scispace.com Different CE modes are used, with micellar electrokinetic chromatography (MEKC) being particularly effective for separating neutral and charged species. tandfonline.com Detection in CE can be achieved through various means, including UV absorbance, which is simple but has limited sensitivity. nih.gov More sensitive detection is achieved with laser-induced fluorescence (LIF), which requires derivatization of the thiols with a fluorescent tag, or by coupling the capillary to a mass spectrometer (CE-MS). nih.gov CE has been successfully applied to screen for inborn errors of purine (B94841) and pyrimidine metabolism by analyzing the characteristic metabolite profiles in urine. scispace.com
Gel Electrophoresis is primarily used to study protein thiols and their redox state. One advanced technique is redox difference gel electrophoresis (redox-DIGE). nih.gov In this method, protein extracts from control and redox-challenged samples are labeled with different fluorescent tags that react specifically with thiol groups. The samples are then combined and separated on a single two-dimensional (2-D) gel. nih.govcapes.gov.br Changes in the redox state of specific protein thiols are detected by measuring the relative changes in fluorescence intensity within a single protein spot. nih.gov This allows for the sensitive detection and subsequent identification (by mass spectrometry) of proteins whose thiol status is altered by redox signals or oxidative stress. nih.govcapes.gov.br Another approach combines thiol-labeling with blue native gel electrophoresis (BN-PAGE) to detect reactive thiol groups within intact mitochondrial protein complexes. nih.gov
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Proper sample preparation is a critical step for the accurate analysis of thiols, which are prone to oxidation. rsc.orgnih.gov The primary goal is to preserve the in vivo redox state of the thiols from the moment of sampling until the analysis is complete. rsc.org This often involves the immediate stabilization of free sulfhydryl groups.
A common strategy is derivatization, where the thiol group is reacted with a labeling reagent. This serves two main purposes: it prevents the oxidation of thiols to disulfides and it can introduce a tag that enhances detection by chromatography or electrophoresis. researchgate.net
Key derivatization reagents include:
N-ethylmaleimide (NEM): This alkylating agent reacts rapidly and selectively with thiols, forming stable thioether bonds. It is frequently added directly to the extraction solvent to instantly block free thiols. rsc.orgresearchgate.net
4,4′-dithiodipyridine (DTDP): This reagent reacts with thiols via thiol-disulfide exchange, similar to Ellman's reagent, but is effective at a lower pH (≥3.4), making it suitable for acidic matrices like wine. acs.org
Iodoacetamide (IAM) and Iodoacetic Acid (IAA): These are classic alkylating agents used to block reduced cysteine residues in proteins. rsc.orgresearchgate.net
For the analysis of total thiols, disulfide bonds in the sample must first be reduced. This is typically achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) before the derivatization of the now-free thiol groups. researchgate.netresearchgate.net Following derivatization, techniques like solid-phase extraction (SPE) are often used to clean up the sample and concentrate the derivatives prior to analysis by methods such as HPLC-MS/MS or CE. acs.org
Table 3: Common Reagents in Thiol Sample Preparation
| Reagent | Class | Function | Source(s) |
|---|---|---|---|
| N-ethylmaleimide (NEM) | Alkylating Agent | Blocks/protects free thiols to prevent oxidation | rsc.orgresearchgate.net |
| 4,4′-dithiodipyridine (DTDP) | Disulfide Reagent | Derivatization for HPLC-MS/MS analysis | acs.org |
| Dithiothreitol (DTT) | Reducing Agent | Reduces disulfide bonds to free thiols | researchgate.net |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing Agent | Reduces disulfide bonds; stable and odorless | researchgate.net |
Coordination Chemistry of Pyrimidine 5 Thiol and Its Metal Complexes
Ligand Properties of Pyrimidine-5-thiol
The coordinating ability of this compound is dictated by its structural features, including the pyrimidine (B1678525) ring with two nitrogen heteroatoms and a thiol (-SH) substituent at the C5 position.
Tautomerism and Donor Sites Pyrimidine thiols can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is crucial as it determines the nature of the available donor sites. In the thiol form, the sulfur atom acts as a soft donor. In the thione form, the molecule contains an exocyclic C=S double bond and an N-H group, offering coordination through either the sulfur or a ring nitrogen. In solution and in the solid state, the thione form is often predominant for related compounds like pyrimidine-2-thione. nih.govscispace.com
Coordination Modes Based on studies of analogous pyrimidine and pyridine (B92270) thiols, several coordination modes can be anticipated for this compound. researchgate.netcdnsciencepub.com
Monodentate S-coordination: The ligand can bind to a metal center exclusively through the sulfur atom (κ¹-S). This is a common coordination mode for thiol-containing ligands, particularly where chelation is sterically or electronically disfavored. cdnsciencepub.comiucr.org
Bidentate (N,S) Chelation vs. Bridging: For pyrimidine-2-thiol (B7767146), the proximity of the thiol group to the N1 atom allows it to readily form a stable four-membered chelate ring with a metal ion, coordinating as a bidentate N,S-donor. cdnsciencepub.com In contrast, for this compound, the sulfur atom is not adjacent to a ring nitrogen. This separation makes the formation of a small, stable chelate ring with a single metal center highly unlikely. Instead, it is more likely to act as a bridging ligand, using its sulfur atom to bind to one metal center and one or both of its distant nitrogen atoms (N1 and N3) to bind to another, thus forming polynuclear or polymeric structures.
Diverse Bridging Modes: Research on substituted pyrimidine-2-thiols has revealed complex bridging behaviors, such as μ–κ¹(S)–κ¹(N), μ₃–κ²(S)–κ¹(N), and even higher nuclearity bridging modes, leading to the formation of clusters and coordination polymers. While the specific modes for this compound are not documented, its structure suggests a propensity for forming bridges between metal centers.
The choice of coordination mode is influenced by several factors, including the metal ion's nature (hard/soft acid character), the reaction conditions, the presence of co-ligands, and the steric and electronic environment of the ligand itself.
Synthesis of Metal Complexes Involving this compound Ligands
The synthesis of metal complexes with pyrimidine thiol ligands is typically achieved through several established methods. These general procedures are applicable for reacting ligands like this compound with various metal salts to yield coordination complexes.
Common synthetic approaches include:
Direct Reaction/Solution Method: This is the most straightforward method, involving the direct reaction of the ligand with a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts) in a suitable solvent. nih.govajgreenchem.com The mixture is often stirred at room temperature or heated under reflux to facilitate the reaction. The resulting complex may precipitate from the solution upon formation or after cooling.
Solvothermal Synthesis: This technique involves heating the reactants in a sealed vessel containing a solvent at temperatures above its boiling point. The increased pressure and temperature can promote the crystallization of products, often yielding high-quality single crystals of polynuclear clusters or coordination polymers. This method has been successfully used to synthesize copper(I) complexes of substituted pyrimidine thiols.
Mechanochemical Synthesis: This solid-state method involves grinding the reactants (the ligand and a metal salt) together, sometimes with a minimal amount of liquid to catalyze the reaction (liquid-assisted grinding). This technique is considered a green chemistry approach as it significantly reduces or eliminates the need for bulk solvents. It has been effectively used to prepare complexes of pyrimidine thiones. researchgate.net
The table below summarizes these common synthesis methods.
| Synthesis Method | Description | Typical Conditions | Resulting Products |
| Direct Reaction | Ligand and metal salt are mixed in a solvent. | Ethanol, Methanol, or Water; Room Temp. or Reflux. nih.govajgreenchem.com | Crystalline or microcrystalline powders. |
| Solvothermal | Reactants are heated in a sealed container under pressure. | High temperature (e.g., 120-180 °C); Autoclave. | Single crystals of clusters or polymers. |
| Mechanochemical | Solid reactants are ground together in a mortar or mill. | Room Temperature; Neat or with catalytic solvent. researchgate.net | Microcrystalline powders. |
Structural Characterization of Metal Complexes
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's binding mode. The thiol C-S and N-H stretching bands, and the thioamide bands in the IR spectrum of the free ligand are compared to those in the spectrum of the metal complex. A shift in the position of these bands indicates the involvement of the sulfur and/or nitrogen atoms in coordination. For example, the disappearance of the S-H stretching band (around 2500-2600 cm⁻¹) upon complexation indicates deprotonation and coordination of the sulfur atom. The appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations, providing direct evidence of coordination. researchgate.net
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes in solution. Shifts in the resonance of protons and carbons near the potential coordination sites (e.g., C-H protons on the pyrimidine ring) upon complexation can provide further evidence of the donor atoms involved.
The table below shows representative IR spectroscopic data for a related pyrimidine-2-thione ligand and its metal complexes, illustrating typical shifts upon coordination.
| Compound | ν(N-H) (cm⁻¹) | ν(C=N) + ν(C=C) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-S) (cm⁻¹) |
| Pyrimidine-2-thione Ligand | 3410 | 1525 | 785 | - | - |
| [Co(L)₂(H₂O)₂] | 3385 | 1518 | 717 | 301 | 210 |
| [Ni(L)₂(H₂O)₂] | 3401 | 1520 | 725 | 321 | 224 |
| Data adapted from complexes of 1-(4-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione (L). researchgate.net |
This data illustrates how coordination to the metal ion through the nitrogen and sulfur atoms leads to shifts in the characteristic vibrational frequencies of the N-H, C=N, and C=S bonds. Similar analyses would be crucial for characterizing complexes of this compound.
Advanced Research Topics and Emerging Trends
Role in Targeted Drug Delivery Systems
Targeted drug delivery systems are designed to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, thereby enhancing efficacy and minimizing side effects. The chemical structure of pyrimidine-5-thiol, particularly its thiol (-SH) group, offers a versatile handle for conjugation to various drug delivery carriers.
A prominent strategy involves the formation of disulfide bonds. The thiol group can react with another thiol or a pyridyldithiol moiety on a carrier molecule, such as a liposome (B1194612) or a polymer, to form a disulfide linkage. These linkages are relatively stable in the bloodstream but are readily cleaved in environments with high concentrations of reducing agents like glutathione (B108866) (GSH). Since many tumor cells exhibit significantly higher intracellular GSH levels compared to normal cells, this approach allows for the targeted release of the this compound-containing drug specifically within cancer cells. This redox-responsive release mechanism is a cornerstone of smart drug delivery systems designed to act on specific pathological cues.
Carriers used in these systems can range from liposomes and microspheres to soluble polymers, all of which can be functionalized to recognize and bind to specific cell surface receptors, adding another layer of targeting precision.
Nanotechnology Applications
The field of nanotechnology offers powerful tools for drug delivery, and the unique properties of this compound make it an excellent candidate for integration into nanomedical platforms. The thiol group has a strong affinity for the surfaces of noble metal nanoparticles, especially gold nanoparticles (AuNPs). This affinity allows for the straightforward attachment (functionalization) of this compound or its derivatives onto AuNPs, creating a stable conjugate.
These functionalized nanoparticles can serve as drug delivery vehicles, benefiting from:
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles tend to accumulate in tumor tissues due to leaky vasculature and poor lymphatic drainage.
Improved Bioavailability: Encapsulating drugs within nanoparticles can protect them from degradation and improve their solubility and circulation time.
Theranostic Platforms: Gold nanoparticles possess unique optical properties, allowing them to be used for imaging and diagnosis in addition to their therapeutic cargo-carrying role.
Research has demonstrated the feasibility of synthesizing thiol derivatives of existing pyrimidine-based drugs, such as the anticancer agent capecitabine (B1668275), specifically for the purpose of attaching them to nanocarriers. Furthermore, the use of thiolated polymers, or "thiomers," to create nanoparticles is an emerging area. These thiomer-based systems can form disulfide cross-linked networks, providing controlled, stimulus-responsive drug release.
| Nanotechnology Platform | Role of Thiol Group | Key Research Finding | Citation |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Surface conjugation ligand | The thiol group provides a strong and stable anchor for attaching biologically active molecules to the surface of AuNPs. | |
| Thiolated Polymers (Thiomers) | Forms disulfide cross-links | Thiomers can form nanocarriers that are reactive to the reductive environment in cancer tissues, enabling smart drug delivery. | |
| Magnetic Nanoparticles (MNPs) | Surface functionalization | A thiol-based "grafting-through" approach can be used to create a polymer shell on MNPs for various biomedical applications. | |
| General Drug Conjugation | Reactive handle for synthesis | Methods have been developed to introduce thiol groups into established drugs like capecitabine to enable their use in nanotechnology. |
Prodrug Strategies Involving this compound
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. This strategy is widely used to overcome limitations of parent drugs, such as poor solubility, instability, or low membrane permeability. Many successful pyrimidine-based anticancer drugs, including 5-fluorouracil (B62378) (5-FU), are often administered as prodrugs like tegafur (B1684496) and capecitabine to improve their pharmacokinetic profiles.
Potential prodrug strategies for this compound include:
Thioesters: Formed by reacting the thiol group with a carboxylic acid. These can be designed to be hydrolyzed by esterase enzymes in the body.
Disulfides: Created by linking the thiol to another sulfur-containing molecule. As mentioned, these bonds can be cleaved by reducing agents like glutathione, offering a targeted release mechanism.
Phosphoramidates: This approach, used for nucleoside analogues, involves modifying a phosphonate (B1237965) group and could be adapted for thiol-containing pyrimidines.
By converting this compound into a prodrug, researchers can significantly improve its therapeutic potential, making it more effective and easier for the body to use.
Design of Dual-Acting Agents Incorporating the this compound Scaffold
Dual-acting or hybrid agents are single molecules engineered to interact with two or more distinct biological targets. This approach can lead to enhanced therapeutic efficacy, a modified selectivity profile, and potentially reduced development of drug resistance compared to administering two separate drugs.
The this compound structure is an attractive scaffold for designing such agents. The pyrimidine (B1678525) ring itself is a privileged structure in medicinal chemistry, known to interact with a wide variety of biological targets, including kinases and polymerases. The thiol group provides a second, distinct point of interaction.
One compelling strategy is to utilize the thiol group's ability to act as a metal-binding ligand. The thiol moiety is known to be a critical zinc-binding group for several approved drugs, including the angiotensin-converting enzyme (ACE) inhibitor captopril. A dual-acting agent could be designed where the pyrimidine portion of the molecule binds to a specific enzyme or receptor, while the thiol group at the 5-position chelates a key metal ion (like zinc or iron) in the active site of the same or a different enzyme, leading to potent, multi-faceted inhibition.
Another approach involves using the thiol group as a chemical linker to covalently attach the pyrimidine scaffold to a second, different pharmacophore. This creates a larger bifunctional molecule capable of bridging two separate targets.
| Design Strategy | Role of Pyrimidine Scaffold | Role of 5-Thiol Group | Potential Therapeutic Target | Citation |
|---|---|---|---|---|
| Metalloenzyme Inhibition | Binds to allosteric or active site | Acts as a zinc-binding group to chelate metal ions | Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs) | |
| Hybrid Pharmacophore | Targets a primary receptor (e.g., kinase) | Serves as a linker to a second pharmacophore | Multiple targets in a signaling pathway | |
| Dual Target Inhibition | Inhibits a primary enzyme (e.g., RdRp) | Provides additional binding interactions for a secondary target (e.g., protease) | Viral replication enzymes (e.g., in SARS-CoV-2) |
Systems Biology and Omics-Based Approaches to Understand this compound Effects
Systems biology aims to understand complex biological systems by studying the interactions between their various components. It utilizes "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—to generate vast amounts of data, providing a holistic view of a drug's effects.
Applying these approaches to this compound can move beyond traditional single-target analysis to create a comprehensive map of its cellular impact:
Transcriptomics and Proteomics: These methods can identify which genes are turned on or off and which protein levels change in response to treatment with a this compound derivative. This can reveal the compound's primary targets, as well as downstream effects and potential off-target interactions.
Metabolomics: As the end products of cellular processes, metabolites provide a real-time snapshot of an organism's physiological state. Metabolomics can show how this compound affects specific metabolic pathways. Given its structure, it would be particularly insightful for studying pyrimidine metabolism and pathways involving sulfur-containing molecules. For example, studies on other pyrimidine pathway regulators have used metabolomics to identify significant decreases in metabolites like uracil (B121893) upon genetic modification.
Integrative Multi-Omics: The true power of this approach lies in integrating data from all omics platforms. By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct detailed network models. These models can elucidate the compound's complete mechanism of action, predict its efficacy and potential toxicity, and identify biomarkers that could predict patient response in a clinical setting.
This comprehensive, data-driven approach is essential for advancing novel compounds like this compound from the laboratory toward clinical application.
Q & A
Q. What are the standard laboratory synthesis protocols for Pyrimidine-5-thiol, and what critical parameters influence yield and purity?
this compound synthesis typically involves nucleophilic substitution or thiolation reactions. For example, substituting a halogen at the 5-position of the pyrimidine ring with a thiol group using reagents like thiourea or sodium hydrosulfide under basic conditions. Critical parameters include reaction temperature (optimized between 60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield improvements require careful control of moisture and oxygen-sensitive conditions .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound, and how should spectral data be interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the thiol group’s position on the pyrimidine ring. The ¹H NMR spectrum should show a singlet for the aromatic proton at the 5-position, while ¹³C NMR confirms the sulfur-carbon bond (~160–170 ppm). Mass spectrometry (ESI-MS or EI-MS) provides molecular ion peaks matching the expected molecular weight. Infrared (IR) spectroscopy identifies the -SH stretch (~2550 cm⁻¹). Cross-referencing with literature data and computational simulations (e.g., DFT calculations) enhances accuracy .
Q. How should researchers handle and store this compound to maintain stability during experimental workflows?
this compound is prone to oxidation and dimerization. Store it under inert gas (argon or nitrogen) in airtight, light-resistant containers at –20°C. For short-term use, refrigeration (4°C) in desiccated conditions is acceptable. Monitor purity via thin-layer chromatography (TLC) before critical experiments. Avoid prolonged storage (>6 months), as degradation products (e.g., disulfides) can interfere with biological assays .
Q. What biochemical pathways involve this compound derivatives, and how can their enzymatic interactions be initially screened?
this compound derivatives interact with enzymes like pyrimidine-5′-nucleotidase, which regulates nucleotide metabolism. Initial screening involves in vitro enzyme inhibition assays: incubate the compound with purified enzyme (e.g., from erythrocyte lysates) and measure activity changes using UV-Vis spectroscopy (e.g., monitoring phosphate release at 660 nm). Include positive controls (e.g., lead ions, known inhibitors) and validate results with kinetic studies (Km and Vmax calculations) .
Q. What literature review strategies effectively identify key research gaps regarding this compound’s physicochemical properties?
Use databases like PubMed, SciFinder, and Reaxys with keywords such as “this compound synthesis,” “tautomerism,” and “enzyme inhibition.” Prioritize primary literature (peer-reviewed journals) over patents or commercial catalogs. Apply the PEO framework (Population: pyrimidine derivatives; Exposure: synthetic/biological conditions; Outcome: stability/activity) to categorize findings. Cross-reference citations in recent reviews to identify underexplored areas (e.g., redox behavior in cellular environments) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to overcome low yield challenges in this compound synthesis?
Employ Design of Experiments (DoE) to systematically vary parameters:
- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions.
- Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents.
- Temperature gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles. Analyze results via HPLC purity checks and statistical tools (ANOVA) to identify significant factors. Computational modeling (e.g., DFT for transition-state analysis) can guide mechanistic insights .
Q. What methodological considerations are essential when designing in vitro vs. in vivo studies to investigate this compound’s bioactivity?
- In vitro : Use human cell lines (e.g., HEK293 or HepG2) for cytotoxicity assays (MTT test) and ensure buffer compatibility (pH 7.4, avoid thiol-reactive components like EDTA).
- In vivo : Select animal models (e.g., rodents) with pharmacokinetic profiling (plasma half-life, tissue distribution). Address ethical compliance (IACUC protocols) and include controls for oxidative stress biomarkers (e.g., glutathione levels). Validate target engagement via Western blotting or immunohistochemistry .
Q. How should contradictory findings regarding this compound’s enzyme inhibition mechanisms be systematically analyzed?
Apply meta-analysis to aggregate data from multiple studies. Check for confounding variables:
- Lead contamination : Trace metal analysis (ICP-MS) to rule out interference (lead inhibits pyrimidine-5′-nucleotidase).
- Assay conditions : Compare pH, temperature, and substrate concentrations across studies. Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to assess study quality. Replicate key experiments with standardized protocols .
Q. What advanced spectroscopic or computational approaches resolve ambiguities in this compound’s tautomeric equilibrium studies?
Dynamic NMR spectroscopy at variable temperatures (e.g., –50°C to 50°C) can capture tautomeric shifts between thiol and thione forms. Complement with X-ray crystallography to determine dominant solid-state structures. Computational studies (molecular dynamics simulations, QM/MM hybrid methods) model solvent effects on equilibrium. Compare results with analogous compounds (e.g., pyrimidine-5-ol) to identify electronic influences .
Q. How can multidisciplinary research frameworks integrate synthetic chemistry and systems biology to explore this compound’s cellular targets?
Combine structure-activity relationship (SAR) studies with omics approaches:
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify binding partners.
- Transcriptomics : RNA-seq to map gene expression changes post-treatment.
Validate hits via CRISPR-Cas9 knockouts and rescue experiments. Leverage bioinformatics tools (KEGG pathway analysis) to contextualize findings within metabolic networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
